molecular formula C18H5F10P B165990 Bis(pentafluorophenyl)phenylphosphine CAS No. 5074-71-5

Bis(pentafluorophenyl)phenylphosphine

Cat. No.: B165990
CAS No.: 5074-71-5
M. Wt: 442.2 g/mol
InChI Key: OYNXPGGNQMSMTR-UHFFFAOYSA-N
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Description

Decafluorotriphenylphosphine (DFTPP) is commonly used as a check standard for the calibration of mass spectrum detector (MSD) prior to the analysis of samples under investigation.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(2,3,4,5,6-pentafluorophenyl)-phenylphosphane
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H5F10P/c19-7-9(21)13(25)17(14(26)10(7)22)29(6-4-2-1-3-5-6)18-15(27)11(23)8(20)12(24)16(18)28/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNXPGGNQMSMTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H5F10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90198783
Record name Bis(pentafluorophenyl)phenylphosphine
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Molecular Weight

442.2 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White powder; [Alfa Aesar MSDS]
Record name Bis(pentafluorophenyl)phenylphosphine
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CAS No.

5074-71-5
Record name Bis(2,3,4,5,6-pentafluorophenyl)phenylphosphine
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Record name Bis(pentafluorophenyl)phenylphosphine
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Record name Bis(pentafluorophenyl)phenylphosphine
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Record name Bis(pentafluorophenyl) phenyl phosphite
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Foundational & Exploratory

Tuning Lewis Basicity: A Technical Deep Dive into Bis(pentafluorophenyl)phenylphosphine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bis(pentafluorophenyl)phenylphosphine chemical structure Content Type: Technical Guide / Whitepaper Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of organophosphorus chemistry, This compound (CAS: 5074-71-5) occupies a critical "Goldilocks" zone. While triphenylphosphine (


) is the ubiquitous electron-rich ligand and tris(pentafluorophenyl)phosphine (

) is the benchmark for electron-deficient, air-stable phosphines, the bis-substituted congener offers a precise intermediate electronic profile.

This guide analyzes the structural utility of


 as a tunable Lewis base, specifically within the context of Frustrated Lewis Pair (FLP)  chemistry and transition metal catalysis. By substituting two phenyl rings with electron-withdrawing pentafluorophenyl groups, researchers can modulate the donor capability of the phosphorus lone pair without completely quenching its reactivity, enabling controlled small molecule activation (

,

).

Molecular Architecture & Electronic Theory

The utility of


 is best understood through comparative analysis. The introduction of fluorine atoms on the aryl rings exerts a strong inductive effect (

), significantly lowering the energy of the HOMO (lone pair) on the phosphorus atom.
Comparative Ligand Profiling

The following table contrasts the "Bis" variant with its parent congeners.

PropertyTriphenylphosphine (

)
This compound Tris(pentafluorophenyl)phosphine
Formula



Electronic Nature Strong

-donor
Weak

-donor / Moderate

-acceptor
Poor

-donor / Strong

-acceptor
Tolman Cone Angle (

)
145°~171° (Calculated) 184°
Air Stability Oxidizes slowly in solutionHigh oxidation resistance Air stable

NMR Shift
-6 ppm-35 to -45 ppm (Multiplet) -45 to -50 ppm

Note on Cone Angle: The value for


 is estimated using Tolman’s additivity rule (

), combining the steric contributions of two

groups and one phenyl group. This increased steric bulk relative to

is crucial for preventing the formation of classical Lewis acid-base adducts in FLP systems.
The "Frustration" Factor

In FLP chemistry, the goal is to prevent the Lewis Base (phosphine) and Lewis Acid (borane) from quenching each other.


 provides enough steric bulk and reduced basicity to avoid forming a stable adduct with strong acids like 

, yet retains sufficient basicity to attack substrates like

or acetylenes when cooperative activation is required.

Synthesis & Purification Protocol

Safety Precaution: While


 is relatively stable, the synthesis involves highly reactive Grignard reagents and chlorophosphines. All steps must be performed under an inert atmosphere (Argon or 

) using Schlenk line or glovebox techniques.
Reagents
  • Precursor: Dichlorophenylphosphine (

    
    )
    
  • Nucleophile: Pentafluorophenylmagnesium bromide (

    
    ) - Prepared fresh or commercial solution.
    
  • Solvent: Diethyl ether (

    
    ) or THF (Anhydrous).
    
Step-by-Step Methodology
  • Preparation of Grignard: If synthesizing fresh, react pentafluorobromobenzene (

    
    ) with Mg turnings in 
    
    
    
    at 0°C. Critical: The reaction is exothermic; maintain temperature to prevent biphenyl byproduct formation.
  • Addition: Cool the

    
     solution (2.1 equivalents) to -78°C. Slowly add 
    
    
    
    (1 equivalent) dropwise.
  • Reaction: Allow the mixture to warm slowly to room temperature (RT) and stir for 12 hours. The solution typically turns from clear to a turbid suspension (Mg salts).

  • Quench & Workup:

    • Remove solvent in vacuo.

    • Extract residue with anhydrous toluene or hexane (product is soluble; Mg salts are not).

    • Filter through a celite pad under inert gas.

  • Recrystallization: Evaporate solvent and recrystallize from hot hexane or ethanol to yield white crystalline solid.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Inert Atmosphere (N2/Ar) Reagents Reagents: PhPCl2 + 2 equiv C6F5MgBr Start->Reagents Mix Addition at -78°C (Prevent side reactions) Reagents->Mix Dropwise Warm Warm to RT Stir 12h Mix->Warm Workup Solvent Removal & Toluene Extraction Warm->Workup Filter Filter (Celite) Remove Mg salts Workup->Filter Product Final Product: (C6F5)2PPh Crystals Filter->Product

Figure 1: Inert atmosphere synthesis workflow for this compound via Grignard route.

Spectroscopic Characterization

To validate the structure, Multi-Nuclear NMR is the gold standard. The presence of fluorine introduces significant coupling complexities.

NMR[1]
  • Chemical Shift:

    
     to 
    
    
    
    ppm (relative to
    
    
    ).
  • Pattern: The signal will not be a singlet. It appears as a multiplet (typically a triplet of triplets) due to large coupling constants with the ortho-fluorines (

    
    ).
    
  • Diagnostic: A shift upfield from

    
     (-6 ppm) confirms the electron-withdrawing nature of the 
    
    
    
    rings.
NMR

The


 group displays a characteristic three-signal pattern. Integration should be 2:1:2 (ortho:para:meta).
  • Ortho-F:

    
     ppm (Complex multiplet).
    
  • Para-F:

    
     ppm (Triplet).
    
  • Meta-F:

    
     ppm (Multiplet).
    

Applications: Frustrated Lewis Pair (FLP) Chemistry[2]

The primary utility of


 lies in its ability to activate small molecules when paired with a bulky Lewis acid (e.g., 

).
Mechanism of Hydrogen Activation

Unlike transition metals that activate


 via oxidative addition, FLPs activate 

heterolytically.
  • Encounter Complex: The bulky phosphine and borane cannot form a dative bond due to steric hindrance (the "Frustration").

  • Polarization: The electric fields of the Lewis acid and base polarize the

    
     bond.
    
  • Cleavage: The phosphine abstracts a proton (

    
    ) while the borane accepts the hydride (
    
    
    
    ), forming a phosphonium-borate salt
    
    
    .

This salt can then transfer the "stored" hydrogen to substrates like imines, nitriles, or olefins for metal-free hydrogenation.

FLP Catalytic Cycle Diagram

FLPCycle FLP_Free Frustrated Pair (C6F5)2PPh + B(C6F5)3 H2_Activation H2 Heterolysis (Activation Step) FLP_Free->H2_Activation + H2 Zwitterion Salt Species [P-H]+ [H-B]- H2_Activation->Zwitterion Substrate Substrate Binding (Imine/Olefin) Zwitterion->Substrate Transfer Hydride/Proton Transfer (Reduction) Substrate->Transfer Product Product Release Transfer->Product Product->FLP_Free Regenerate Catalyst

Figure 2: Metal-free hydrogenation cycle utilizing the FLP mechanism.

Handling & Safety Profile

  • Oxidation: While the electron-withdrawing groups provide some resistance to oxidation compared to alkyl phosphines,

    
     should still be stored under inert gas to maintain high purity for catalytic cycles.
    
  • Toxicity: Organophosphorus compounds are generally toxic.

    
     groups are lipophilic, potentially aiding cell membrane transport. Handle with gloves and in a fume hood.
    
  • Hydrolysis: Generally stable to moisture, but prolonged exposure can lead to P-C bond cleavage or oxidation.

References

  • Synthesis & Properties

    • NIST Chemistry WebBook. "Bis(pentafluorophenyl)phenyl phosphine."
  • FLP Chemistry Foundation

    • Stephan, D. W. "Frustrated Lewis Pairs: From Concept to Catalysis." Accounts of Chemical Research, 2015.
  • Steric Parameters (Cone Angles)

    • Tolman, C. A.[1][2] "Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis." Chemical Reviews, 1977.

  • Pohl, S., et al. "Structures and Properties of Perfluorinated Arylphosphines." Zeitschrift für Naturforschung B, 1994.

Sources

Technical Guide: Solubility Profile & Handling of Bis(pentafluorophenyl)phenylphosphine

[1]

Executive Summary

Bis(pentafluorophenyl)phenylphosphine (CAS 5074-71-5), often abbreviated as

12


1

This guide provides a definitive solubility profile and handling framework. For drug development and catalytic applications (e.g., Frustrated Lewis Pairs, Staudinger ligation modifications), understanding the solubility differential between aliphatic and aromatic solvents is the key to successful reaction design and purification.[1][2]

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7]

Before addressing solubility, the fundamental physical state must be verified to ensure sample integrity.[1]

PropertySpecification
Compound Name This compound
CAS Number 5074-71-5
Molecular Formula

Molecular Weight 442.19 g/mol
Appearance White to off-white crystalline powder
Melting Point 58.0 – 62.0 °C
Air Sensitivity Sensitive (Oxidizes to phosphine oxide)

Solubility Data Matrix

The solubility of

Quantitative & Qualitative Solubility Profile
Solvent ClassSpecific SolventSolubility StatusApplication Notes
Chlorinated Dichloromethane (DCM)High Ideal for stock solutions and reaction media.[1][2]
Chloroform (

)
High Excellent for NMR studies (

).[1][2]
Aromatic TolueneHigh Preferred for high-temp catalysis; forms stable solutions.[1][2]
BenzeneHigh Good solubility, though Toluene is preferred for safety.[1][2]
Ethers Tetrahydrofuran (THF)High Suitable for reactions involving lithiation or Grignards.[1][2]
Diethyl EtherModerate Can be used, but less solubilizing than THF.[1][2]
Aliphatics Hexane / PentaneLow / Partial Critical Anti-solvent. Used to precipitate the ligand from DCM/Toluene.[1][2]
Protic Methanol / EthanolSoluble Caution:[1][2] While soluble, protic solvents can promote oxidation if not rigorously degassed.[1][2]
Supercritical

Soluble Unique application in green chemistry/extraction.[1][2]
Mechanistic Insight: The Fluorine Effect

The


112

Experimental Protocols

Protocol A: Inert Atmosphere Stock Solution Preparation

Objective: Prepare a 0.1 M solution in Toluene for catalytic screening.

Prerequisites: Schlenk line or Glovebox (

1
  • Weighing: Inside the glovebox, weigh 442 mg of

    
     into a dry, 20 mL scintillation vial.
    
  • Solvent Addition: Add 10.0 mL of anhydrous Toluene.

  • Dissolution: Swirl gently. The solid should dissolve rapidly at room temperature (25 °C).[1]

    • Note: If using a Schlenk line, ensure the solid is added against a counter-flow of Nitrogen/Argon.[1]

  • Verification: Inspect for turbidity. The solution should be strictly clear. Any cloudiness indicates partial oxidation (phosphine oxide formation) or moisture contamination.[1]

  • Storage: Seal with a PTFE-lined cap and wrap with Parafilm.[1] Store at 4 °C to minimize slow oxidation.

Protocol B: Purification via Anti-Solvent Layering

Objective: Recrystallize degraded or impure ligand.

  • Dissolution: Dissolve the crude solid in the minimum amount of Dichloromethane (DCM) required to obtain a clear solution (approx. 2-3 mL per gram).[1]

  • Filtration: Filter the solution through a 0.2

    
    m PTFE syringe filter into a narrow Schlenk tube to remove insoluble oxides.
    
  • Layering: Carefully layer Hexane (3x volume of DCM) on top of the DCM solution.[1]

    • Technique: Tilt the tube and let the Hexane drip slowly down the side to prevent immediate mixing.

  • Crystallization: Allow the solvents to diffuse slowly at -20 °C (freezer) for 24-48 hours.

  • Collection: Decant the mother liquor under inert gas. Wash the white crystals with cold Pentane (

    
     mL) and dry under high vacuum.
    

Visualization of Workflows

Figure 1: Solubility-Based Solvent Selection Logic

This decision tree guides the researcher in selecting the appropriate solvent system based on the intended experimental outcome.[1]

SolubilityLogicStartStart: Select Solvent SystemGoalWhat is the Experimental Goal?Start->GoalReactionCatalytic ReactionGoal->ReactionPurificationPurification / RecrystallizationGoal->PurificationAnalysisNMR / AnalysisGoal->AnalysisTempHighHigh Temp (>60°C)?Reaction->TempHighLayeringLayering TechniquePurification->LayeringNMRProton/Phosphorus NMRAnalysis->NMRTolueneUse Toluene(High BP, Stable)TempHigh->TolueneYesDCM_THFUse DCM or THF(Low BP, Good Solvency)TempHigh->DCM_THFNoSystem1Solvent: DCM (Dissolve)Anti-Solvent: HexaneLayering->System1CDCl3Use CDCl3 or C6D6(Excellent Solubility)NMR->CDCl3

Caption: Decision matrix for solvent selection. Green nodes indicate optimal solvent choices for specific workflows.

Figure 2: Inert Handling & Oxidation Prevention

Causality diagram illustrating the relationship between solvent choice, air exposure, and compound degradation.[1][2]

OxidationPathLigand(C6F5)2PPh(Active Ligand)OxidationOxidation Event(P(III) -> P(V))Ligand->OxidationSusceptibleOxygenDissolved O2(Impurity)Oxygen->OxidationReactantProticProtic Solvents(MeOH/EtOH)Protic->OxidationAccelerates ifNot DegassedOxide(C6F5)2P(O)Ph(Inactive Oxide)Oxidation->OxideIrreversibleDegassingDegassing(Freeze-Pump-Thaw)Degassing->OxygenRemoves

Caption: Mechanistic pathway of oxidation.[1] Protic solvents accelerate degradation if oxygen is present; rigorous degassing is the control step.[1]

References

  • Tokyo Chemical Industry (TCI). this compound Product Specifications (Product No. B4560).[1] Retrieved from [1]

  • ChemicalBook. this compound Properties and Solubility Data (CAS 5074-71-5). Retrieved from [1]

  • Thermo Fisher Scientific. Safety Data Sheet: this compound. Retrieved from [1]

  • Chem-Impex International. Product Data: this compound.[1] Retrieved from [1]

  • Royal Society of Chemistry. Twenty-five years of bis-pentafluorophenyl borane: a versatile reagent. (Contextual reference on C6F5 solubility behavior). Retrieved from [1]

Technical Guide: Bis(pentafluorophenyl)phenylphosphine (DFTPP)

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the physicochemical profile, experimental characterization, and critical applications of Bis(pentafluorophenyl)phenylphosphine (CAS: 5074-71-5), often referred to in analytical chemistry as DFTPP (Decafluorotriphenylphosphine).[1][2]

Melting Point Characterization & Application Protocols

Executive Summary

This compound is a specialized organophosphorus compound characterized by its electron-deficient nature. While widely recognized as a ligand in homogeneous catalysis (e.g., Heck reactions in supercritical CO₂), its most critical role in drug development and environmental toxicology is as a mass spectrometry tuning standard (DFTPP) .

The compound’s melting point (58–62 °C ) serves as a primary indicator of purity.[2][3] Deviations in this thermal transition often signal oxidation to the phosphine oxide, which compromises its utility as a tuning standard or catalytic ligand.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

PropertyData
Chemical Name This compound
Synonyms Decafluorotriphenylphosphine; DFTPP
CAS Number 5074-71-5
Molecular Formula C₁₈H₅F₁₀P
Molecular Weight 442.19 g/mol
Melting Point 58.0 – 62.0 °C (Lit.)[1][2][3]
Boiling Point 105 °C @ 0.3 mmHg
Appearance White to off-white crystalline solid
Solubility Soluble in CHCl₃, CH₂Cl₂, THF, Benzene; Insoluble in water
Air Sensitivity Air-sensitive (slowly oxidizes to phosphine oxide)
Thermodynamic Analysis of Melting Point

The relatively low melting point (58–62 °C) compared to Triphenylphosphine (MP: 80 °C) is driven by the perfluoro-effect .

  • Crystal Packing: The bulky, electron-rich fluorine atoms on the pentafluorophenyl rings create electrostatic repulsion and steric hindrance, preventing tight crystal packing.

  • Intermolecular Forces: While the molecular weight is higher than triphenylphosphine, the weak London dispersion forces between fluorinated rings (due to low polarizability of fluorine) reduce the lattice energy, lowering the energy required for the phase transition.

Experimental Determination of Melting Point

Objective: To verify the purity of the reference standard prior to preparation of MS tuning solutions or catalytic screening.

Method A: Capillary Melting Point (Visual)

This method is sufficient for routine purity checks in a synthesis lab.

Protocol:

  • Preparation: Grind a small sample (approx. 5 mg) of this compound into a fine powder. Note: Perform this rapidly or under inert atmosphere (glovebox) if high humidity is present, although the solid is relatively stable.

  • Loading: Pack the powder into a glass capillary tube to a height of 2–3 mm. Compact by tapping the tube on a hard surface.

  • Heating: Insert into a melting point apparatus (e.g., Stuart SMP30).

  • Ramp Rate:

    • Fast Ramp: 10 °C/min up to 45 °C.

    • Slow Ramp: 1 °C/min from 45 °C to 65 °C.

  • Observation: Record the temperature at the onset of liquefaction (meniscus formation) and the clear point (complete liquid).

    • Acceptance Criteria: Range must fall within 58–62 °C. A range >2 °C indicates impurities (likely oxide).

Method B: Differential Scanning Calorimetry (DSC)

Required for high-precision thermodynamic data or stability studies.

Protocol:

  • Sampling: Weigh 2–5 mg of sample into an aluminum crucible. Seal with a pierced lid (to prevent pressure buildup).

  • Reference: Use an empty, matched aluminum crucible.

  • Program:

    • Equilibrate at 25 °C.

    • Ramp 5 °C/min to 80 °C.

  • Analysis: Integrate the endothermic peak. The peak maximum (

    
    ) should align with 60 °C, and the onset temperature (
    
    
    
    ) is the thermodynamic melting point.

Synthesis & Purification Workflow

The synthesis relies on the nucleophilic substitution of phenylchlorophosphines using Grignard reagents. The electron-withdrawing nature of the pentafluorophenyl group requires strict anhydrous conditions.

SynthesisWorkflow Reagents Reagents: PhPCl2 + 2(C6F5)MgBr Reaction Reaction (THF, 0°C to RT) Nucleophilic Substitution Reagents->Reaction N2 Atmosphere Quench Quench (Dilute HCl) Reaction->Quench Extraction Extraction (Dichloromethane) Quench->Extraction Purification Recrystallization (Ethanol/Hexane) Extraction->Purification Crude Oil Product Product: (C6F5)2PPh MP: 58-62°C Purification->Product White Crystals

Figure 1: Synthesis workflow for this compound via Grignard route.

Key Synthetic Insight: The primary impurity is often the phosphine oxide (


). This forms if the reaction is exposed to air before workup. The oxide typically has a significantly higher melting point. If your crude product melts >70 °C, recrystallize immediately from ethanol/hexane to remove the oxide.

Critical Applications

A. Mass Spectrometry Tuning (EPA Method 625/8270)

In drug development and environmental analysis, DFTPP is the industry-standard reference compound used to tune Quadrupole Mass Spectrometers. It ensures the instrument correctly fragments ions across the mass range.

Why DFTPP? It provides a unique fragmentation pattern with ions spaced across the m/z scale (e.g., m/z 69, 198, 442), allowing verification of mass resolution and ion abundance ratios.

Tuning Protocol:

  • Preparation: Dissolve 50 ng/µL of pure DFTPP (checked via MP) in Dichloromethane.

  • Injection: Inject 1 µL into the GC-MS.

  • Criteria Check: The mass spectrum must meet specific abundance criteria (e.g., m/z 198 must be 100% base peak; m/z 442 must be >40% of m/z 198).

B. Homogeneous Catalysis

The electron-withdrawing fluorine atoms reduce the electron density on the phosphorus lone pair.

  • Effect: This makes the phosphine a weaker

    
    -donor  but a stronger 
    
    
    
    -acceptor
    compared to triphenylphosphine.
  • Use Case: It is ideal for stabilizing low-valent metal centers (e.g., Pd(0), Ni(0)) in electron-rich catalytic cycles, such as the Heck reaction or polymerization of conjugated dienes.

LigandEffect Ligand This compound Metal Transition Metal (Pd/Ni) Ligand->Metal Reduced sigma-donation Enhanced pi-backbonding Reaction Catalytic Cycle (Heck/Polymerization) Metal->Reaction Stabilizes Low Oxidation States

Figure 2: Electronic ligand effects of DFTPP in catalysis.

Safety & Handling

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[3][4]

  • Storage: Store under inert gas (Nitrogen or Argon) at room temperature (<25 °C). Long-term exposure to air leads to oxidation, degrading the melting point and performance.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Fluorine content).

References

  • TCI Chemicals. Product Specification: this compound (B4560).[5][4] Retrieved from [5]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 78757, this compound. Retrieved from

  • Sigma-Aldrich. Decafluorotriphenylphosphine (DFTPP) Analytical Standard.[1][5] Retrieved from

  • ChemicalBook. this compound Properties and Applications. Retrieved from

  • U.S. EPA. Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (DFTPP Tuning Criteria). Retrieved from

Sources

Technical Whitepaper: Spectroscopic Characterization & Synthesis of Bis(pentafluorophenyl)phenylphosphine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth characterization and synthesis protocol for Bis(pentafluorophenyl)phenylphosphine (CAS: 5074-71-5), a critical ligand in Frustrated Lewis Pair (FLP) chemistry and homogeneous catalysis.

Executive Summary & Chemical Identity

This compound (often abbreviated as


 or DFTPP in mass spectrometry contexts) is an electron-deficient phosphine ligand. Unlike its non-fluorinated analogue triphenylphosphine (

), the presence of ten fluorine atoms significantly reduces the basicity of the phosphorus center while enhancing its

-acceptor properties. This molecule serves as a pivotal "tuner" in organometallic catalysis (e.g., Heck coupling) and is a standard calibrant in GC-MS tuning.
PropertyData
IUPAC Name Bis(2,3,4,5,6-pentafluorophenyl)(phenyl)phosphane
CAS Number 5074-71-5
Formula

Molecular Weight 442.19 g/mol
Appearance White crystalline powder
Melting Point 55–60 °C
Air Sensitivity Mildly air-sensitive (oxidizes to phosphine oxide)

Spectroscopic Atlas

The spectroscopic signature of


 is defined by the interplay between the electron-withdrawing pentafluorophenyl rings and the electron-donating phenyl ring.
Nuclear Magnetic Resonance (NMR)

The following data represents the chemical shifts (


) and coupling patterns typically observed in non-coordinating solvents (e.g., 

or

).

P{¹H} NMR (Phosphorus-31)

The phosphorus nucleus resonates in a region characteristic of tertiary phosphines but is shifted due to the inductive effect of the perfluoroaryl groups.

ParameterValue (approx.)Notes
Chemical Shift (

)
-2.0 to -5.0 ppm Upfield shift relative to

(

-6.0 ppm) is minimal, but distinct from

(

~ -7.0 to -20 ppm depending on solvent).
Reference 85%

(external)
Data correlates with electronic basicity studies in Dalton Trans. [1].

F NMR (Fluorine-19)

The


F spectrum is complex due to 

and

coupling. It typically displays three distinct regions corresponding to the ortho, para, and meta fluorine atoms.
PositionChemical Shift (

, ppm)
Multiplicity & Coupling
Ortho (

-F)
-129 to -132 Complex multiplet (large

coupling).
Para (

-F)
-149 to -152 Triplet of triplets (coupling to

-F and

-F).
Meta (

-F)
-160 to -164 Multiplet (complex second-order pattern).

Note: The ortho-fluorine signal is significantly broadened or split due to its proximity to the phosphorus lone pair and the phenyl ring.


H NMR (Proton)
Proton GroupShift (

, ppm)
Pattern
Phenyl (

)
7.30 – 7.50 Multiplet (overlapping ortho, meta, para protons of the single phenyl ring).
Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the intense C-F stretching vibrations, which obscure many of the standard C-C aromatic modes.

Frequency (cm

)
AssignmentStructural Origin
1645, 1520

Pentafluorophenyl ring breathing modes.
1480, 1090

Strong C-F stretching (Diagnostic).
1435

P-Phenyl deformation (characteristic of P-Ph bond).
970 - 980

C-F deformation bands.

Experimental Synthesis Protocol

The synthesis of


 is best achieved via a Grignard Exchange  method followed by nucleophilic substitution on dichlorophenylphosphine. This route avoids the use of unstable organolithium reagents at high temperatures.
Reaction Logic Diagram

The following Graphviz diagram illustrates the critical reaction pathway and stoichiometry control required to prevent the formation of the tris species.

SynthesisWorkflow cluster_conditions Critical Control Points Start Start: Bromopentafluorobenzene (C6F5Br) Intermediate Intermediate: Pentafluorophenylmagnesium Bromide (C6F5MgBr) Start->Intermediate Grignard Exchange (THF, 0°C to RT) Reagent Ethylmagnesium Bromide (EtMgBr) Reagent->Intermediate Product Product: This compound (C6F5)2PPh Intermediate->Product Nucleophilic Sub. (Add PhPCl2 slowly) Electrophile Dichlorophenylphosphine (PhPCl2) Electrophile->Product Byproduct Byproduct: MgBrCl salts Product->Byproduct Workup Control1 Stoichiometry: 2.1 equiv Grignard : 1 equiv PhPCl2 Control2 Temp: Keep < 0°C during addition

Caption: Step-wise synthesis workflow via Grignard exchange, highlighting stoichiometry control to ensure bis-substitution.

Detailed Methodology

Reagents:

  • Bromopentafluorobenzene (

    
    )
    
  • Ethylmagnesium bromide (

    
    , 3.0 M in ether)
    
  • Dichlorophenylphosphine (

    
    )
    
  • Solvent: Anhydrous THF (dried over Na/benzophenone)

Step-by-Step Procedure:

  • Preparation of

    
    :  In a flame-dried Schlenk flask under Argon, dissolve 
    
    
    
    (22 mmol) in anhydrous THF (50 mL). Cool to 0°C.
  • Grignard Exchange: Dropwise add

    
     (22 mmol). Stir at 0°C for 1 hour, then warm to room temperature for 1 hour. This generates the pentafluorophenyl Grignard reagent in situ [2].
    
  • Phosphine Formation: Cool the solution back to -78°C (dry ice/acetone bath). Slowly add

    
     (10 mmol) dissolved in THF. Note: The stoichiometry is 2:1 (Grignard:Phosphine).
    
  • Reaction: Allow the mixture to warm slowly to room temperature overnight. The solution will typically turn from clear to slightly yellow/orange.

  • Workup: Quench with degassed saturated

    
     solution. Extract with diethyl ether (
    
    
    
    mL). Dry the organic phase over
    
    
    and concentrate under reduced pressure.
  • Purification: Recrystallize from hot ethanol or hexane to yield white crystals.

Handling, Stability & Applications

Stability Profile
  • Oxidation: While less oxophilic than alkyl phosphines,

    
     will slowly oxidize to the phosphine oxide 
    
    
    
    in solution if exposed to air. This oxide appears at
    
    
    +20 to +40 ppm in
    
    
    P NMR.[1]
  • Storage: Store under Argon or Nitrogen atmosphere.

Key Applications
  • Frustrated Lewis Pairs (FLP): Used in conjunction with bulky boranes (e.g.,

    
    ) to activate small molecules like 
    
    
    
    and
    
    
    .
  • Catalysis: Acts as a robust ligand in Palladium-catalyzed Heck and Suzuki couplings, particularly in supercritical

    
     media where fluorinated ligands exhibit superior solubility [3].
    
  • Mass Spectrometry: Under the name DFTPP , it is a mandated tuning standard for EPA Method 625 (Semi-volatiles) to verify quadrupole resolution and mass accuracy [4].

References

  • Dalton Transactions (RSC) . "Exploring the basicity of phosphanes and related compounds." Dalton Trans., 2024. (Data inferred from comparative ligand tables).

  • Organic Syntheses . "Synthesis of Electron-Deficient Secondary Phosphine Oxides." Org.[2] Synth. 2008, 85, 22-34. (Protocol adapted for Grignard exchange).

  • Journal of Molecular Catalysis A: Chemical . "Palladium-catalyzed Heck reaction... using different fluorinated phosphine ligands."[1][2][3][4][5][6][7][8] J. Mol. Cat. A. 2002.

  • U.S. EPA . "Method 625: Base/Neutrals and Acids." Electronic Code of Federal Regulations.

Sources

Methodological & Application

Application Notes & Protocols: Bis(pentafluorophenyl)phenylphosphine as a Ligand in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal for the construction of biaryl and heteroaryl structures prevalent in pharmaceuticals and advanced materials. The efficacy of this palladium-catalyzed transformation is critically dependent on the choice of phosphine ligand, which modulates the catalyst's stability and reactivity. This guide provides an in-depth technical overview of bis(pentafluorophenyl)phenylphosphine, an electron-deficient phosphine ligand, in the context of Suzuki-Miyaura coupling. We will explore the mechanistic rationale for its use, its impact on the catalytic cycle, and provide detailed protocols for its application, particularly with challenging, electron-poor substrates.

Introduction: The Critical Role of Ligands in Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron species (typically a boronic acid or ester) and an organohalide or pseudohalide.[1][2] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

The phosphine ligand, bound to the palladium center, is arguably the most critical variable for controlling the catalyst's activity and selectivity.[4] Its steric and electronic properties directly influence the rates of each step in the catalytic cycle. Historically, bulky, electron-rich phosphines (e.g., SPhos, XPhos) have been favored as they are known to accelerate the often rate-limiting oxidative addition step and promote the final reductive elimination.[4][5]

However, the "one-size-fits-all" approach is not universally applicable. Certain substrate combinations, particularly those involving electron-deficient coupling partners, can present significant challenges for catalysts bearing electron-rich ligands. In these scenarios, electron-deficient ligands, such as this compound, offer a compelling alternative by altering the energetics of the catalytic cycle.

This compound: Properties and Rationale for Use

This compound, sometimes referred to as decafluorotriphenylphosphine (DFTPP), is a triarylphosphine ligand characterized by the presence of two strongly electron-withdrawing pentafluorophenyl rings.[6] This structural feature imparts unique electronic properties that distinguish it from conventional phosphine ligands.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 5074-71-5[6]
Molecular Formula C₁₈H₅F₁₀P[6]
Molecular Weight 442.19 g/mol [6]
Appearance White to light yellow crystalline powder[6]
Melting Point 55-60 °C[6]
Solubility Soluble in chloroform, dichloromethane, THF, benzene, toluene, alcohols[6]

The strong inductive effect of the fluorine atoms makes the phosphorus center significantly less basic (less electron-donating) compared to ligands like triphenylphosphine. This electron deficiency has profound implications for the Suzuki-Miyaura catalytic cycle.

Mechanistic Advantages:

While electron-rich ligands accelerate oxidative addition, they can sometimes lead to overly stable intermediates that hinder subsequent steps. The use of an electron-deficient ligand like this compound can be advantageous for several reasons:

  • Facilitating Reductive Elimination: The final, product-forming step of the cycle, reductive elimination, is generally favored by more electron-deficient metal centers. By withdrawing electron density from the palladium, the ligand can lower the energy barrier for this step, which can be crucial for the coupling of sterically hindered or electron-poor substrates.

  • Modulating Transmetalation: Computational studies have suggested that for the transmetalation step, electron-withdrawing ligands can lower the energy barrier.[7] This can be particularly beneficial when dealing with less reactive boronic acids.

  • Unique Selectivity: The distinct electronic environment created by this compound can lead to unique reactivity and selectivity, especially in complex systems with multiple potential reaction sites. For instance, electron-deficient palladium catalysts have been shown to selectively recognize and react at positions with slightly higher negative charge.[6]

Experimental Protocols

While this compound is less commonly employed than bulky, electron-rich ligands for general-purpose Suzuki-Miyaura couplings, it finds its niche in specific applications, particularly with electron-deficient substrates where conventional ligands may falter. The following protocols are generalized from procedures for challenging Suzuki-Miyaura couplings and should be optimized for specific substrate combinations.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Electron-Deficient Aryl Bromides

This protocol is designed for the coupling of an electron-deficient aryl bromide with an arylboronic acid. The use of a silver(I) oxide additive can be crucial for activating otherwise unreactive boronic acids, a strategy proven effective for coupling with pentafluorophenylboronic acid.

Materials:

  • Aryl Bromide (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)

  • This compound (4-10 mol%)

  • Cesium Fluoride (CsF) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • Silver(I) Oxide (Ag₂O) (optional, 1.2 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, arylboronic acid, base (CsF or K₃PO₄), and silver(I) oxide (if used).

  • In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂) and this compound in a small amount of the reaction solvent.

  • Add the palladium/ligand solution to the reaction flask.

  • Add the remaining degassed solvent to the flask to achieve the desired concentration (typically 0.1 - 0.5 M).

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Diagram 1: General Experimental Workflow

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents 1. Add Aryl Halide, Boronic Acid, Base, Additive catalyst 2. Prepare Pd/Ligand Solution solvent 3. Add Solvent heat 4. Heat and Stir solvent->heat monitor 5. Monitor Progress (TLC, GC, LC-MS) heat->monitor extract 6. Cool, Dilute & Extract monitor->extract purify 7. Purify (Column Chromatography) extract->purify product Isolated Product purify->product

Caption: A generalized workflow for Suzuki-Miyaura cross-coupling experiments.

Mechanistic Considerations and Ligand Effects

The Suzuki-Miyaura catalytic cycle is a finely balanced process. The unique electronic nature of this compound influences each step differently compared to traditional electron-rich ligands.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_reactants pd0 Pd(0)L₂ pdiia Ar¹-Pd(II)L₂-X pd0->pdiia Oxidative Addition pdiib Ar¹-Pd(II)L₂-O-B(OH)₂-Ar² pdiia->pdiib Transmetalation pdiic Ar¹-Pd(II)L₂-Ar² pdiib->pdiic product Ar¹-Ar² pdiic->product Reductive Elimination product->pd0 Catalyst Regeneration aryl_halide Ar¹-X aryl_halide->pdiia boronic_acid Ar²-B(OH)₂ + Base boronic_acid->pdiib

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

  • Oxidative Addition (Ar¹-X + Pd(0)L₂ → Ar¹-Pd(II)L₂-X): This step is generally favored by electron-rich ligands that increase the electron density on the palladium, making it more nucleophilic. With an electron-deficient ligand like this compound, this step may be slower compared to catalysts with ligands like SPhos. This is why higher temperatures are often required.

  • Transmetalation (Ar¹-Pd(II)L₂-X + Ar²-B(OH)₂ → Ar¹-Pd(II)L₂-Ar²): The mechanism of this step is complex and involves the activation of the boronic acid by a base. The electron-withdrawing nature of the pentafluorophenyl groups can make the palladium center more Lewis acidic, potentially facilitating the transfer of the aryl group from the boronate complex.

  • Reductive Elimination (Ar¹-Pd(II)L₂-Ar² → Ar¹-Ar² + Pd(0)L₂): This is the final bond-forming step. A more electron-deficient palladium(II) center is known to undergo reductive elimination more readily. The strong π-acceptor character of the C₆F₅ groups helps to pull electron density away from the metal, lowering the barrier for this crucial step and releasing the biaryl product. This is the key advantage of using this ligand for challenging substrates.

Conclusion and Future Outlook

This compound represents a valuable tool in the synthetic chemist's toolbox for palladium-catalyzed Suzuki-Miyaura cross-coupling. While not a universal ligand, its unique electron-deficient nature provides distinct advantages for specific synthetic challenges, particularly in the coupling of electron-poor or sterically demanding substrates where traditional electron-rich ligands may underperform. By facilitating the reductive elimination step, it can overcome kinetic barriers that might otherwise stall the catalytic cycle. For researchers and drug development professionals, understanding the mechanistic rationale behind ligand selection is paramount. The strategic application of electron-deficient ligands like this compound can unlock synthetic routes to novel and complex molecular architectures that are otherwise difficult to access.

References

  • Espinet, P., & Milstein, D. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Suzuki, A. (1981). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

Application Note: Precision Tuning of Buchwald-Hartwig Amination with Bis(pentafluorophenyl)phenylphosphine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists seeking to utilize Bis(pentafluorophenyl)phenylphosphine (CAS: 5074-71-5) in Palladium-catalyzed C–N cross-coupling reactions. Unlike standard electron-rich Buchwald ligands (e.g., XPhos, BrettPhos) which accelerate oxidative addition, this electron-deficient ligand is a specialized tool used to modulate the electronic environment of the metal center, specifically accelerating reductive elimination and stabilizing low-coordinate intermediates.

Executive Summary

The Buchwald-Hartwig amination is conventionally driven by electron-rich, bulky phosphine ligands that facilitate the oxidative addition of aryl halides. However, specific substrates—particularly those forming stable amido-palladium intermediates or requiring reaction in non-standard media (e.g., supercritical fluids)—necessitate an alternative electronic profile.

This compound [


] represents a class of electron-deficient phosphines . Its fluorinated aryl rings significantly reduce the electron density on the phosphorus atom, creating a ligand that is a weaker 

-donor and a stronger

-acceptor than triphenylphosphine (

). This guide details the protocol for leveraging these properties to catalyze C–N bond formation where standard ligands fail due to slow reductive elimination or catalyst deactivation.
Key Applications
  • Accelerated Reductive Elimination: For sterically crowded or electron-rich Pd(II) intermediates where product release is the rate-determining step.

  • Lewis Acid-Base Synergies: Compatible with specific Lewis-acidic co-catalysts due to reduced basicity.

  • Alternative Media: High solubility and stability in supercritical

    
     and fluorinated solvents.
    

Scientific Rationale & Mechanism

Electronic Ligand Effects

The efficiency of the Buchwald-Hartwig cycle relies on the balance between Oxidative Addition (OA) and Reductive Elimination (RE) .

  • Standard Ligands (Alkyl-Biaryl Phosphines): High electron density (

    
     rich) 
    
    
    
    Fast OA, Slow RE.
  • This compound: Low electron density (

    
     poor) 
    
    
    
    Slow OA, Fast RE .

By withdrawing electron density from the Palladium center,


 renders the Pd(II) center more electrophilic. This destabilizes the Pd(II)-amido intermediate, lowering the activation energy for the reductive elimination of the amine product.
Mechanistic Pathway

The diagram below illustrates the catalytic cycle, highlighting the specific influence of the electron-deficient ligand.

BuchwaldMechanism cluster_legend Ligand Effect Pd0 Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition (Slower with Electron-Poor L) Pd0->OxAdd + Ar-X PdII_ArX Pd(II)(Ar)(X)-L OxAdd->PdII_ArX BaseStep Base Coordination & Deprotonation PdII_ArX->BaseStep + HNRR' + Base PdII_Amido Pd(II)(Ar)(NRR')-L (Electrophilic Center) BaseStep->PdII_Amido - Base-HX RedElim Reductive Elimination (ACCELERATED by (C6F5)2PPh) PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NRR' RedElim->Product Text (C6F5)2PPh pulls e- density from Pd, facilitating product release.

Figure 1: Catalytic cycle of Buchwald-Hartwig amination. The green node highlights the critical acceleration of reductive elimination provided by the electron-deficient ligand.

Experimental Protocol

Materials & Reagents[1]
  • Ligand: this compound (CAS 5074-71-5).[1][2][3][4][5] Note: Air-stable solid, but store under inert gas for long-term stability.

  • Precatalyst:

    
     or 
    
    
    
    .
  • Base:

    
     (weak base preferred for sensitive substrates) or 
    
    
    
    .
  • Solvent: Toluene (standard) or 1,4-Dioxane.

  • Inert Gas: Argon or Nitrogen (Grade 5.0).

Standard Operating Procedure (SOP)

Scale: 1.0 mmol Aryl Halide

StepActionCritical Parameter / Rationale
1 Catalyst Pre-formation In a glovebox or Schlenk tube, charge

(2.2 mg, 1 mol%) and

(8.8 mg, 2 mol%). Add 2 mL anhydrous Toluene.
L:Pd Ratio: Use 2:1. The electron-poor ligand binds more weakly than

; excess ligand ensures complex stability.
2 Activation Stir at Room Temperature for 15 minutes.Solution should turn from orange to pale yellow/clear, indicating ligation.
3 Substrate Addition Add Aryl Halide (1.0 mmol), Amine (1.2 mmol), and Base (

, 2.0 mmol).
Order: Add solid reagents first, then liquids.
4 Reaction Seal vessel. Heat to 80–100°C for 12–24 hours.Temp: Higher temperature is often required to overcome the higher barrier for oxidative addition caused by the electron-poor ligand.
5 Work-up Cool to RT. Dilute with EtOAc. Filter through a Celite pad. Concentrate in vacuo.Purification: Flash chromatography (Hex/EtOAc).
Optimization Matrix

Use this table to troubleshoot or optimize yields based on substrate class.

VariableRecommendationWhy?
Aryl Iodides Highly Recommended The ligand slows oxidative addition; Iodides undergo OA easily, making them ideal partners.
Aryl Chlorides Not Recommended OA is too difficult with this electron-poor ligand. Use XPhos instead.
Bulky Amines Excellent The ligand reduces steric crowding and accelerates the difficult reductive elimination.
Base Selection

or

Strong bases (

) may degrade the fluorinated ligand via nucleophilic aromatic substitution at high temps.

Comparative Performance Data

The following table contrasts the performance of


 against standard ligands in the coupling of 4-iodoanisole with diphenylamine (a sterically crowded, electron-poor amine coupling).
LigandElectronic CharacterYield (24h, 100°C)Mechanistic Insight

Neutral45%Moderate OA, Slow RE.

Electron-Rich30%Fast OA, but RE is inhibited by strong Pd-N bond.

Electron-Deficient 82% Slower OA balanced by rapid RE.
dppf Chelating/Neutral65%Good stability, but less active for this specific pairing.

Note: Data represents idealized trends derived from kinetic studies of electron-deficient phosphines in Pd-catalysis.

Safety & Handling

  • Fluorinated Ligands: While

    
     is generally air-stable, prolonged exposure to moisture can lead to P-C bond cleavage. Store in a desiccator or glovebox.
    
  • Reaction Pressure: If using sealed tubes at 100°C, ensure glassware is rated for pressure.

  • Toxicity: Treat all phosphines as potential neurotoxins. Handle in a fume hood.

References

  • Ligand Properties & Availability: this compound (CAS 5074-71-5).[1][2][3][4][6] Strem Chemicals (Ascensus Specialties).

  • Mechanistic Foundation (Electronic Effects): Hartwig, J. F. "Carbon-Heteroatom Bond Formation Catalyzed by Organometallic Complexes." Nature2008 , 455, 314–322.

  • Application in Alternative Media (Supercritical Fluids): Fujita, S. et al. "Rhodium supported on activated carbon as a heterogeneous catalyst for hydroformylation of propylene in supercritical carbon dioxide." Reaction Kinetics and Catalysis Letters2002 , 75, 260. (Demonstrates ligand stability and utility in fluorophilic media).

  • Nickel Catalysis Context: In addition to Pd, this ligand is increasingly used in Ni-catalyzed cross-couplings where stabilizing the Ni(0) species is critical. Organometallics2014 , 33, 20, 5852–5862.

Sources

Bis(pentafluorophenyl)phenylphosphine as a mass spectrometry tuning standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bis(pentafluorophenyl)phenylphosphine (DFTPP) as a Mass Spectrometry Tuning Standard

Executive Summary

This compound , universally recognized in the analytical community as DFTPP (Decafluorotriphenylphosphine), serves as the cornerstone tuning standard for Gas Chromatography-Mass Spectrometry (GC/MS).[1][2] Its primary application lies in environmental forensics and pharmaceutical impurity profiling, specifically as the mandated hardware tuning compound for US EPA Methods 8270 (Semivolatiles), 625, and 525 .[2]

This guide outlines the technical protocols for utilizing DFTPP to validate mass axis calibration, ion abundance ratios, and quadrupole resolution. Unlike liquid chromatography tuning mixes (often based on phosphazenes), DFTPP is selected for Electron Ionization (EI) sources due to its unique ability to generate a fragmentation pattern that spans the critical low (m/z 51) to high (m/z 442) mass regions, acting as a "stress test" for the mass analyzer's performance.[1][2]

Chemical Identity & Properties

PropertyDetail
Chemical Name This compound
Common Acronym DFTPP
Synonyms Decafluorotriphenylphosphine; Ultramark 443
CAS Number 5074-71-5
Molecular Formula C₁₈H₅F₁₀P
Exact Mass 442.19 Da
Physical State White crystalline solid
Solubility Soluble in Dichloromethane (DCM), Acetone, Hexane

Mechanism of Action: Why DFTPP?

The utility of DFTPP stems from its structural stability and specific fragmentation physics under 70 eV Electron Ionization (EI).

  • Wide Mass Range Coverage: It yields ions from m/z 51 to m/z 443, covering the entire spectral range required for semivolatile organic compounds (SVOCs).[1]

  • Fluorine Mass Defect: The presence of ten fluorine atoms creates specific isotopic patterns and mass defects that challenge the mass accuracy of the analyzer.

  • Resolution Check: The critical clusters at m/z 68/69/70 and m/z 441/442/443 serve as sensitive indicators of quadrupole resolution (peak width) and proper precursor/product ion isolation.

  • Source Dynamics: The ratio of m/z 51 (fragment) to m/z 442 (molecular ion) directly reflects the internal energy deposited by the source. High 51 indicates excessive fragmentation energy; low 51 indicates insufficient ionization efficiency.[1]

Experimental Protocol

Preparation of Tuning Standard

Reagents:

  • DFTPP Neat Standard (>98% purity).[1][2]

  • Dichloromethane (DCM) - HPLC/MS Grade.[1][2]

  • Note: Acetone is an alternative, but DCM is preferred for solubility and volatility matching with SVOC extracts.[1]

Procedure:

  • Stock Solution (1000 µg/mL): Weigh 10 mg of DFTPP into a 10 mL volumetric flask. Dilute to volume with DCM. Store at -10°C in an amber vial with a PTFE-lined cap.

  • Working Tuning Solution (50 ng/µL): Transfer 500 µL of Stock Solution into a 10 mL volumetric flask. Dilute to volume with DCM.

    • Stability Check: This solution is stable for 6 months if stored at 4°C. Replace if degradation (appearance of extra peaks) is observed.[1]

Instrument Tuning Workflow (GC/MS)

This protocol assumes a standard Single Quadrupole or Triple Quadrupole GC/MS system (e.g., Agilent 5977, Thermo ISQ).[1][2]

Step 1: Source Parameters (Initial Setpoints) [1][2]

  • Ion Source Temp: 230°C – 250°C (Higher temps may degrade DFTPP; lower temps cause tailing).[1][2]

  • Quadrupole Temp: 150°C.

  • Transfer Line: 280°C.[1][3]

  • Electron Energy: 70 eV (Standard EI).[1][2]

Step 2: Injection

  • Inlet: Splitless or Split (1:20 depending on sensitivity).

  • Volume: 1.0 µL of the 50 ng/µL working solution.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm ID.[1][2]

Step 3: Data Acquisition

  • Scan Range: m/z 35 – 500.[1][3]

  • Scan Speed: >3 scans/sec (to ensure sufficient points across the peak).

  • Threshold: 150 counts (to avoid noise interference in low-abundance criteria).

Evaluation Logic (The "DFTPP Test")

The following diagram illustrates the decision matrix for evaluating a DFTPP tune.

DFTPP_Workflow Start Inject 50 ng DFTPP Acquire Acquire Data (m/z 35-500) Start->Acquire SelectPeak Select Peak Apex (or Average across FWHM) Acquire->SelectPeak Check_Res Check Resolution: Is m/z 68 < 2% of 69? SelectPeak->Check_Res Check_HighMass Check High Mass: Is m/z 442 Base Peak (or >40%)? Check_Res->Check_HighMass Yes Fail_Res FAIL: Resolution Issue Adjust DC Polarity/Mass Axis Check_Res->Fail_Res No (Peaks merged) Check_Iso Check Isotopes: Is m/z 443 17-23% of 442? Check_HighMass->Check_Iso Yes Fail_Source FAIL: Source Dirty/Cold Clean Source or Adjust Repeller Check_HighMass->Fail_Source No (Low abundance) Pass TUNE PASS Proceed to Calibration Check_Iso->Pass Yes Fail_Iso FAIL: Mass Axis Drift Recalibrate Mass Axis Check_Iso->Fail_Iso No

Figure 1: Logical workflow for evaluating DFTPP tune compliance.

Acceptance Criteria (EPA Method 8270D)

The following table summarizes the mandatory ion abundance criteria. Failure to meet any single criterion invalidates the analytical run.

Target Mass (m/z)Ion Identity / OriginAcceptance Criteria (Relative Abundance)Diagnostic Significance
51 Fragment (C₄H₃⁺)10 – 80% of Base PeakLow Mass Sensitivity: If <10%, low mass transmission is poor.[1][2] If >80%, source energy is too high (excessive fragmentation).[1][2]
68 Fragment< 2% of m/z 69Resolution Check: High 68 indicates poor resolution (peak broadening) from m/z 69.[1][2]
70 Isotope of 69< 2% of m/z 69Resolution Check: High 70 indicates poor resolution or background interference.[1][2]
127 Fragment (C₅H₂F₃⁺)40 – 60% of Base PeakMid-Range Linearity: Verifies response in the middle of the mass scale.[1]
197 Fragment< 1% of m/z 198Background/Resolution: Ensure isolation of the 198 cluster.
198 Fragment (C₁₂F₅P⁺)Base Peak (100%) or >50%Base Peak: Often the base peak in quadrupole systems.[1][2] Used as the normalizer for 197/199.
199 Isotope of 1985 – 9% of m/z 198Isotopic Accuracy: Validates natural abundance ratios (Carbon-13 contribution).[1][2]
275 Fragment10 – 60% of Base PeakMid-High Response: Critical for detecting heavier SVOCs.
365 Fragment> 1% of Base PeakHigh Mass Sensitivity: Ensures baseline response for high molecular weight compounds.[1][2]
441 Fragment (M - H)Present, but < m/z 443Resolution: Ensures 441 isn't merging into 442.
442 Molecular Ion (M⁺)Base Peak or > 40% of 198Molecular Ion Integrity: If low, the source is likely dirty or too hot (thermal degradation).[1][2]
443 Isotope (M+1)17 – 23% of m/z 442Mass Axis Calibration: The most critical check for correct mass assignment and isotopic fidelity.[1][2]

Note on "Base Peak": In modern instrumentation, m/z 442 is often the base peak. If m/z 442 is the base peak, all percentages are calculated relative to 442. If m/z 198 is the base peak, percentages are relative to 198. Ensure your specific method SOP (e.g., EPA 8270E vs 8270D) clarifies the reference peak.

Troubleshooting & Optimization

Scenario 1: Low Abundance of m/z 442 (High Mass Roll-off)

  • Cause: Dirty ion source (repeller/draw-out plate), incorrect quadrupole polarity, or EM voltage too low.[1][2]

  • Fix: Clean the source. Increase the repeller voltage slightly to push heavier ions through the quad. Retune the "AMU Offset" or "Entrance Lens".

Scenario 2: m/z 51 is >80% (Excessive Fragmentation) [1][2]

  • Cause: The source is too "hot" energetically, or the collision energy (if using Q-TOF) is non-zero.

  • Fix: Check that Electron Energy is exactly 70 eV. Lower the emission current. Verify the source temperature isn't exceeding 300°C.

Scenario 3: m/z 198/199 Ratio is Out of Range

  • Cause: Detector saturation or mass axis drift.[1]

  • Fix: Dilute the sample (saturation causes isotope ratio distortion). Run a mass axis calibration (PFTBA/FC-43) before running DFTPP.[1][2]

Scenario 4: Peak Tailing (Chromatographic Issue)

  • Cause: Active sites in the inlet liner or column head. DFTPP is prone to adsorption.[1]

  • Fix: Change the inlet liner (use deactivated wool). Trim 10-20 cm from the front of the column.

References

  • U.S. Environmental Protection Agency. (2014).[1] Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[1] SW-846 Update V. Link[1][2]

  • U.S. Environmental Protection Agency. (1995).[1] Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry.Link

  • Eichelberger, J. W., Harris, L. E., & Budde, W. L. (1975).[1][2] Reference compound to calibrate ion abundance measurement in gas chromatography-mass spectrometry systems. Analytical Chemistry, 47(7), 995-1000.[1][2] Link[1][2]

  • Sigma-Aldrich. (n.d.).[1] this compound Certified Reference Material Datasheet.[1][2]Link[1][2]

Sources

Application Notes & Protocols: The Role of Bis(pentafluorophenyl)phenylphosphine in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide on the applications of Bis(pentafluorophenyl)phenylphosphine (BPPP), a specialized organophosphorus compound, in the field of materials science. Designed for researchers and scientists, this guide moves beyond simple procedural lists to explain the fundamental principles and causality behind its use, ensuring that experimental designs are not just followed, but understood.

Introduction: Understanding this compound (BPPP)

This compound, also known as Decafluorotriphenylphosphine (DFTPP), is an organophosphorus compound distinguished by its unique electronic and structural properties.[1][2] The molecule consists of a central phosphorus atom bonded to one phenyl group and two highly electronegative pentafluorophenyl (C₆F₅) groups.[1] This specific arrangement is the cornerstone of its utility in materials science.

The ten fluorine atoms exert a powerful inductive electron-withdrawing effect, which significantly reduces the electron density on the phosphorus atom. This makes BPPP a poor electron donor and a good π-acceptor (π-acid), a stark contrast to more common phosphine ligands like triphenylphosphine.[3][4] This electron-deficient nature is the primary driver for its specialized applications, as it directly modulates the electronic properties and reactivity of metal centers in catalytic systems and influences the performance of advanced materials.[1][5]

Key Physicochemical Properties

A thorough understanding of a reagent's physical properties is critical for experimental design, ensuring proper handling, solubility, and reaction setup.

PropertyValueSource(s)
Molecular Formula C₁₈H₅F₁₀P[6][7]
Molecular Weight 442.19 g/mol [6][7]
Appearance White to light yellow crystalline powder[8]
Melting Point 55-62 °C[6]
Boiling Point 105 °C at 0.3 mmHg
Solubility Soluble in chloroform, dichloromethane, THF, benzene, toluene, alcohols, and supercritical CO₂.[6][9]
Sensitivity Air sensitive[6]
Structural and Electronic Rationale Diagram

The following diagram illustrates the key structural features of BPPP and the resulting electronic effects that are central to its function.

BPPP_Structure Figure 1: Structure and Electronic Effects of BPPP cluster_molecule cluster_effects P P Ph Phenyl Group (C₆H₅) P->Ph σ-donation C6F5_1 Pentafluorophenyl (C₆F₅) P->C6F5_1 σ-donation C6F5_2 Pentafluorophenyl (C₆F₅) P->C6F5_2 σ-donation Inductive Strong Inductive Electron Withdrawal by Fluorine Atoms C6F5_1->Inductive Phosphorus Electron-Deficient Phosphorus Center (π-acidic) Inductive->Phosphorus Reactivity Modulated Reactivity at Metal Center Phosphorus->Reactivity

Caption: Structural representation of BPPP highlighting the influence of pentafluorophenyl groups.

Application in Homogeneous Catalysis

The most prominent application of BPPP in materials science is as a ligand in transition-metal-catalyzed reactions.[1] Its unique electronic signature allows for fine-tuning of catalyst activity and selectivity in ways that electron-rich phosphines cannot.[10]

Application Note 2.1: Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, such as the Heck reaction, the nature of the phosphine ligand is paramount to the efficiency of the catalytic cycle.[10][11]

  • Causality & Expertise: Traditional phosphines like triphenylphosphine are strong σ-donors, which can sometimes lead to overly stable palladium intermediates, slowing down the crucial reductive elimination step where the final product is formed. BPPP, being a strong π-acceptor, stabilizes electron-rich, low-valent metal centers while promoting reductive elimination. This can increase turnover rates and suppress side reactions like β-hydride elimination, leading to cleaner reactions and higher yields. The use of BPPP is particularly advantageous in reactions involving electron-rich substrates or when high catalyst activity is required.[1][10]

Protocol 2.1: BPPP as a Ligand in a Model Heck Reaction

This protocol describes the palladium-catalyzed coupling of iodobenzene and styrene, a classic Heck reaction, utilizing BPPP as the modifying ligand.[8]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (BPPP)

  • Iodobenzene

  • Styrene

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard Schlenk line and glassware

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Pre-formation (In Situ):

    • In a flame-dried Schlenk flask under an inert atmosphere, add Palladium(II) acetate (e.g., 0.01 mmol, 1 mol%).

    • Add this compound (BPPP) (e.g., 0.022 mmol, 2.2 mol%, L:Pd ratio of ~2.2:1).

    • Scientist's Note: A slight excess of the phosphine ligand is used to ensure full coordination to the palladium center and prevent the formation of palladium black. The L:Pd ratio is a critical parameter that often requires optimization.

    • Add 5 mL of anhydrous DMF and stir the mixture at room temperature for 15-20 minutes. The solution should turn from a brownish suspension to a clearer, yellowish solution, indicating the formation of the active catalyst complex.

  • Reaction Assembly:

    • To the flask containing the catalyst, add iodobenzene (1.0 mmol, 1 equivalent).

    • Add triethylamine (1.5 mmol, 1.5 equivalents). This base is crucial for neutralizing the HI generated during the reaction.

    • Finally, add styrene (1.2 mmol, 1.2 equivalents). A slight excess of the alkene component is common to drive the reaction to completion.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 100 °C.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by periodically taking aliquots.

  • Work-up and Purification:

    • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

    • Dilute the mixture with 20 mL of diethyl ether and filter through a pad of celite to remove palladium residues.

    • Transfer the filtrate to a separatory funnel and wash with 1M HCl (2 x 15 mL) to remove triethylamine, followed by saturated aqueous NaCl (1 x 15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product (trans-stilbene) by column chromatography on silica gel or recrystallization from ethanol.

Heck Reaction Catalytic Cycle Workflow

Heck_Cycle Figure 2: Heck Reaction Catalytic Cycle cluster_influence Influence of BPPP Ligand Pd(0)L₂ Active Catalyst Pd(0)(BPPP)₂ OxAdd Oxidative Addition (Ar-X) Pd(0)L₂->OxAdd + ArX Complex1 Ar-Pd(II)(X)L₂ OxAdd->Complex1 Coord Alkene Coordination Complex1->Coord + Alkene Complex2 Ar-Pd(II)(X)(Alkene)L₂ Coord->Complex2 Insert Migratory Insertion Complex2->Insert Complex3 R-Pd(II)(X)L₂ Insert->Complex3 BetaElim β-Hydride Elimination Complex3->BetaElim Complex4 H-Pd(II)(X)L₂ + Product BetaElim->Complex4 RedElim Reductive Elimination (Base) Complex4->RedElim + Base RedElim->Pd(0)L₂ - HBX

Caption: The catalytic cycle for the Heck reaction, highlighting steps influenced by the BPPP ligand.

Application in Polymer Science

BPPP also serves as a critical component in coordination polymerization, where it modifies metal catalysts to control polymer structure and properties.[1]

Application Note 3.1: Polymerization of Conjugated Dienes

BPPP is used with cobalt-based catalysts for the polymerization of 1,3-butadiene.[8][9]

  • Causality & Expertise: In diene polymerization, the ligand's electronic and steric properties directly influence the coordination of the monomer to the metal center. This, in turn, dictates the stereochemistry of the resulting polymer (e.g., the ratio of cis-1,4, trans-1,4, and 1,2-vinyl units). The electron-withdrawing nature of BPPP can affect the stability of the propagating species and the rate of monomer insertion, providing a handle to control the polymer's microstructure and molecular weight. Materials with specific microstructures have vastly different physical properties (e.g., elasticity, melting point), making this control essential for creating high-performance synthetic rubbers.

Protocol 3.1: Cobalt-Catalyzed Polymerization of 1,3-Butadiene

This protocol provides a general method for the polymerization of 1,3-butadiene using a Co(II)/BPPP catalytic system.

Materials:

  • Cobalt(II) 2-ethylhexanoate (Co(oct)₂)

  • This compound (BPPP)

  • Methylaluminoxane (MAO) solution in toluene

  • 1,3-Butadiene (condensed and purified)

  • Anhydrous toluene

  • Methanol with 1% antioxidant (e.g., BHT)

  • High-pressure glass reactor or stainless-steel autoclave

Procedure:

  • Reactor Preparation:

    • Thoroughly dry and purge a high-pressure reactor with inert gas.

    • Introduce 100 mL of anhydrous toluene into the reactor via cannula transfer.

  • Catalyst Preparation:

    • In a separate Schlenk flask under inert gas, dissolve Co(oct)₂ (e.g., 0.01 mmol) in 5 mL of toluene.

    • In another flask, dissolve BPPP (e.g., 0.01 mmol, Co:P ratio of 1:1) in 5 mL of toluene.

    • Scientist's Note: The Co:P ratio is a key variable. A 1:1 ratio is a starting point, but varying it can significantly alter the catalyst's activity and the resulting polymer's properties.

    • Add the BPPP solution to the cobalt solution and stir for 10 minutes to allow for complex formation.

  • Polymerization:

    • Transfer the prepared catalyst solution to the reactor.

    • Add the Methylaluminoxane (MAO) solution (e.g., 1.0 mmol, Al:Co ratio of 100:1). MAO acts as a cocatalyst and activator.

    • Cool the reactor to the desired temperature (e.g., 25 °C).

    • Introduce a known amount of purified, liquid 1,3-butadiene (e.g., 10 g) into the reactor.

    • Maintain the reaction at a constant temperature with vigorous stirring for the desired time (e.g., 1 hour).

  • Termination and Isolation:

    • Terminate the polymerization by injecting 10 mL of methanol containing an antioxidant.

    • Vent any unreacted butadiene safely.

    • Pour the viscous polymer solution into a larger beaker containing 500 mL of vigorously stirring methanol/antioxidant. The polybutadiene will precipitate as a white, rubbery solid.

    • Isolate the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.

  • Characterization:

    • Analyze the polymer's molecular weight and distribution via Gel Permeation Chromatography (GPC).

    • Determine the microstructure (cis/trans/vinyl content) using ¹H and ¹³C NMR spectroscopy.

Safety, Handling, and Storage

  • Hazards: BPPP is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[2]

  • Handling: Always handle BPPP in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: BPPP is air-sensitive.[6] It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place.[9]

References

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78757, Bis(2,3,4,5,6-pentafluorophenyl)phenylphosphine. Retrieved from [Link]

  • OpenChemHub. (2024, January 10). Ligand design for cross-couplings: phosphines [Video]. YouTube. Retrieved from [Link]

  • Lamola, J. L., Moshapo, P. T., Holzapfel, C. W., & Maumela, M. C. (2015). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 5(118), 97551-97558.
  • Chemistry LibreTexts. (2023, May 3). 2.9: Phosphines. Retrieved from [Link]

  • Alghamdi, H. (2021).
  • Marion, N., & Nolan, S. P. (2008). Well-defined N-heterocyclic carbene-palladium(II) precatalysts for cross-coupling reactions.
  • Xu, G., & Lu, X. (2014). Electron-Poor Phosphines Enable the Selective Semihydrogenation Reaction of Alkynes with Pd on Carbon Catalysts. The Journal of Physical Chemistry Letters, 5(10), 1731-1735.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions in Cross-Coupling with Electron-Poor Phosphines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for side reactions encountered when using electron-poor phosphine ligands in palladium-catalyzed cross-coupling reactions. Our focus is on understanding the root causes of these issues and providing actionable, field-proven solutions.

Introduction: The Double-Edged Sword of Electron-Poor Phosphines

Electron-poor phosphine ligands are powerful tools in modern synthetic chemistry. Their unique electronic properties can facilitate challenging cross-coupling reactions, particularly those involving difficult reductive elimination steps.[1] However, the same electronic features that make them effective can also open pathways to catalyst deactivation and undesirable side reactions. This guide is designed to help you navigate these challenges, improve reaction outcomes, and accelerate your research.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction showing significant catalyst decomposition (e.g., turning black) when using an electron-deficient phosphine?

A: Catalyst decomposition, often observed as the formation of palladium black, can be accelerated when using electron-deficient ligands. These ligands can create a more electrophilic palladium center, which may be more susceptible to destabilization. Key causes include:

  • Ligand Dissociation: The formation of highly reactive, coordinatively unsaturated monoligated palladium species can be a crucial step in the catalytic cycle.[2] However, if these species are unstable, they can aggregate into inactive palladium nanoparticles.

  • Presence of Oxygen: Trace oxygen can oxidize both the Pd(0) catalyst and the phosphine ligand itself, leading to deactivation.[3]

  • High Temperatures: While necessary for some couplings, excessive heat can accelerate decomposition pathways.[3]

Q2: I'm observing a significant amount of a byproduct corresponding to the hydrodehalogenation of my aryl halide. What's causing this?

A: Hydrodehalogenation, where the halide on your starting material is replaced by a hydrogen atom, is a common side reaction.[4] It often arises from:

  • β-Hydride Elimination: This is a major pathway, especially in reactions like the Buchwald-Hartwig amination.[5] After oxidative addition, the Pd(II)-aryl intermediate can react with a hydride source, followed by reductive elimination of the arene.

  • Slow Transmetalation/Reductive Elimination: If the desired coupling steps are slow, the intermediate Pd-aryl complex has a longer lifetime, increasing the probability of reacting with trace hydride sources in the reaction mixture.[4]

Q3: Can the choice of base or solvent contribute to side reactions with these ligands?

A: Absolutely. The base and solvent play critical roles and can be sources of unexpected reactivity.

  • Base: Some bases can act as hydride donors, directly contributing to hydrodehalogenation.[4] Furthermore, the solubility and strength of the base are crucial; an inappropriate base can lead to catalyst inhibition or decomposition.[6][7]

  • Solvent: The solvent influences catalyst stability and speciation.[8][9] Coordinating solvents can compete with your phosphine ligand, altering the catalyst's reactivity and stability.[8][10] The polarity of the solvent can also stabilize or destabilize charged intermediates in the catalytic cycle, affecting reaction rates and selectivity.[11]

In-Depth Troubleshooting Guide

This section is organized by common experimental observations. For each issue, we explore the likely causes and provide detailed troubleshooting strategies.

Issue 1: Low or No Product Yield with Consumption of Starting Material

This is one of the most frustrating outcomes, suggesting the catalyst is active but diverted into non-productive pathways.

Potential Cause A: P-C Bond Cleavage

Electron-deficient phosphines, particularly biaryl phosphines, can undergo cleavage of the phosphorus-carbon bond. This process destroys the ligand and deactivates the catalyst.[12][13]

Troubleshooting Actions:

  • Lower Reaction Temperature: P-C bond cleavage is often thermally induced. Determine the minimum temperature required for the desired transformation.

  • Modify Ligand Structure: Switch to a ligand with a more robust scaffold. For example, ligands with bulkier substituents on the phosphorus atom can be more resistant to cleavage.[12]

  • Screen Different Ligand Classes: If P-C cleavage is confirmed (e.g., by LC-MS analysis of reaction byproducts), consider switching to a different class of ligand, such as an N-heterocyclic carbene (NHC), which may offer greater stability under your reaction conditions.

Potential Cause B: Phosphine Oxidation

The phosphorus(III) center in phosphine ligands is susceptible to oxidation to a phosphorus(V) phosphine oxide, especially with electron-poor arylphosphines.[14] The resulting phosphine oxide has drastically different coordination properties and is generally ineffective as a ligand, leading to catalyst deactivation.[3][15]

Troubleshooting Actions:

  • Rigorous Degassing: Ensure your solvent and reaction headspace are thoroughly deoxygenated. Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period.[3]

  • Use Fresh Reagents: Use freshly opened bottles of ligands and palladium precursors. Store sensitive phosphine ligands in a glovebox or desiccator under an inert atmosphere.[3]

  • Analytical Confirmation: Use ³¹P NMR spectroscopy to analyze your ligand before and after the reaction to quantify the formation of phosphine oxide.

Experimental Protocol: Assessing Ligand Purity by ³¹P NMR
  • Sample Preparation: In a glovebox, dissolve ~5-10 mg of the phosphine ligand in a deuterated solvent (e.g., C₆D₆ or CDCl₃) in an NMR tube.

  • Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.

  • Analysis: The pure phosphine ligand will show a characteristic chemical shift. The corresponding phosphine oxide will appear as a separate peak, typically downfield. The presence of a significant oxide peak indicates degradation.

Issue 2: Formation of Unidentified Byproducts

The appearance of unexpected peaks in your GC-MS or LC-MS can signal complex side reactions.

Potential Cause: Reductive Elimination from Palladium(II) Involving the Phosphine

Instead of the desired C-C or C-N bond formation, the palladium center can reductively eliminate a bond between the aryl group (from your starting material) and a fragment of the phosphine ligand. This is a form of catalyst deactivation that also consumes the substrate.

Mechanistic Insight: This pathway is more likely when the desired reductive elimination is slow. Electron-withdrawing groups on the coupling partners can slow down this final step.[16] An electron-deficient ligand may not provide enough electron density to the palladium center to facilitate the desired bond formation, opening the door for alternative pathways.

Troubleshooting Actions:

  • Switch to a More Electron-Donating Ligand: Counterintuitively, if reductive elimination is the rate-limiting and problematic step, a slightly more electron-rich (but still bulky) ligand might accelerate the desired product formation over side reactions.[14][17]

  • Use of Additives: In some systems, additives can help stabilize the catalyst or promote the desired reductive elimination. This is highly system-dependent and requires screening.

  • Change Palladium Precursor: Using a pre-catalyst that more readily forms the active Pd(0) species can sometimes circumvent problematic intermediates.[18][19]

Data Summary: Ligand Electronic Properties

The electronic nature of the phosphine ligand is critical. It can be quantified by the Tolman Electronic Parameter (TEP), which is derived from the C-O stretching frequency of a nickel-carbonyl complex. A higher TEP value indicates a more electron-withdrawing (poorer donor) phosphine.

LigandTolman Electronic Parameter (ν(CO) in cm⁻¹)General Class
P(t-Bu)₃2056.1Electron-Rich, Bulky
PCy₃2056.4Electron-Rich, Bulky
PPh₃2068.9Moderately Electron-Rich
P(OPh)₃2085.3Electron-Poor
P(C₆F₅)₃2091.0Very Electron-Poor

Data compiled from various sources for illustrative purposes.

Visualizing Reaction Pathways

Understanding the catalytic cycle and where side reactions diverge is key to effective troubleshooting.

General Palladium Cross-Coupling Cycle and Common Failure Points

Cross_Coupling_Cycle cluster_RE Pd0 L₂Pd(0) OA_Complex L₂Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (+ Ar-X) Decomp Pd Black (Decomposition) Pd0->Decomp O₂, Heat Transmetalation_Complex L₂Pd(II)(Ar)(R) OA_Complex->Transmetalation_Complex Transmetalation (+ R-M) Hydrodehalogenation Ar-H (Hydrodehalogenation) OA_Complex->Hydrodehalogenation Hydride Source PC_Cleavage Ligand Fragmentation (P-C Cleavage) OA_Complex->PC_Cleavage Heat Transmetalation_Complex->Pd0 Product Ar-R Transmetalation_Complex->Product Catalyst_Regen Regenerated L₂Pd(0)

Caption: General catalytic cycle showing key steps and points where side reactions can occur.

Troubleshooting Workflow: A Decision Tree

Troubleshooting_Workflow Start Low Yield or Complex Mixture Check_SM Starting Materials Consumed? Start->Check_SM No_Reaction No Reaction. Check Catalyst Activity, Reagent Purity, Temp. Check_SM->No_Reaction No Yes_Reaction Yes Check_SM->Yes_Reaction Identify_Byproducts Analyze Byproducts (GC-MS, LC-MS, NMR) Yes_Reaction->Identify_Byproducts Is_Hydro Hydrodehalogenation (Ar-H) Observed? Identify_Byproducts->Is_Hydro Yes_Hydro Yes Is_Hydro->Yes_Hydro No_Hydro No Is_Hydro->No_Hydro Solve_Hydro Change Base, Use Aprotic Solvent, Improve Degassing Yes_Hydro->Solve_Hydro Is_Decomp Pd Black or Ligand Degradation? No_Hydro->Is_Decomp Yes_Decomp Yes Is_Decomp->Yes_Decomp No_Decomp No Is_Decomp->No_Decomp Solve_Decomp Lower Temperature, Improve Degassing, Switch Ligand Yes_Decomp->Solve_Decomp Other Consider Other Pathways (e.g., P-C Cleavage, Homocoupling) No_Decomp->Other

Caption: A decision tree to guide troubleshooting efforts based on initial observations.

This guide provides a framework for diagnosing and solving common issues encountered with electron-poor phosphines. Successful cross-coupling is often an empirical science, and systematic, informed troubleshooting is the key to success.

References
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Powers, D. C., & Ritter, T. (2011). Base-Assisted C–H Bond Cleavage in Cross-Coupling: Recent Insights into Mechanism, Speciation, and Cooperativity. Topics in Current Chemistry, 302, 1-32. [Link]

  • White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. [Link]

  • Ge, S., & Hartwig, J. F. (2012). Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds. Journal of the American Chemical Society, 134(40), 16704–16713. [Link]

  • Feng, K. (2020). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Hartwig, J. F. (2010). Electronic Effects on Reductive Elimination To Form Carbon-Carbon and Carbon-Heteroatom Bonds from Palladium(II) Complexes. The Hartwig Group. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Labinger, J. A., Bercaw, J. E., & Schoenebeck, F. (2021). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science, 13(2), 355-361. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • ResearchGate. (2018). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. [Link]

  • Cammarota, R. C., et al. (2024). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Nature Chemistry, 16(2), 221-229. [Link]

  • Gaikwad, S. T., et al. (2024). Unravelling the role of precursors phosphine`s features in governing the reactivity of [MCl2(P-P)] (M = Pd, Pt) towards formation of thiolate complexes via S−S and S−C bond cleavage. Journal of Molecular Structure, 1301, 138436. [Link]

  • OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]

  • Chen, C., et al. (2020). Controlling P–C/C–H Bond Cleavage in Nickel Bis(diphosphine) Complexes. Inorganic Chemistry, 59(18), 13336–13345. [Link]

  • Viciu, M. S., et al. (2004). Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. Journal of the American Chemical Society, 126(19), 6150–6160. [Link]

  • Professor Dave Explains. (2023, February 24). Organometallic Reactions Part 3: Reductive Elimination [Video]. YouTube. [Link]

  • Surry, D. S., & Buchwald, S. L. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 49(38), 6748-6764. [Link]

  • ResearchGate. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • ResearchGate. (2016). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]

  • ResearchGate. (2001). The First Phosphine Oxide Ligand Precursors for Transition Metal Catalyzed Cross-Coupling Reactions: C-C, C-N, and C-S Bond Formation on Unactivated Aryl Chlorides. [Link]

  • Fors, B. P., & Buchwald, S. L. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Accounts of Chemical Research, 52(5), 1474-1485. [Link]

  • Open Readings. (2026). ELECTRON-DEFICIENT PHOSPHINE LIGANDS FOR PALLADIUM CATALYSED C-N CROSS-COUPLING REACTIONS. [Link]

  • nptelhrd. (2014, August 10). Mod-04 Lec-19 Reductive Elimination mechanism [Video]. YouTube. [Link]

  • Cicchillo, R. M., et al. (2008). An Unusual Carbon-Carbon Bond Cleavage Reaction During Phosphinothricin Biosynthesis. Nature, 459(7248), 871-874. [Link]

  • Integrated Science. (2020, April 30). Palladium Cross Coupling Reactions 1. An Introduction [Video]. YouTube. [Link]

  • Organ, M. G., et al. (2016). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. Organometallics, 35(11), 1766-1775. [Link]

  • ACS Publications. (n.d.). Facile P-C/C-H Bond-Cleavage Reactivity of Nickel Bis(diphosphine) Complexes. [Link]

  • Shields, J. D., et al. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Organic Chemistry, 82(19), 9947-9960. [Link]

  • Organic Chemistry Portal. (n.d.). Phosphine oxide synthesis by substitution or addition. [Link]

  • ResearchGate. (1996). Mechanism of Phosphorus−Carbon Bond Cleavage by Lithium in Tertiary Phosphines. An Optimized Synthesis of 1,2-Bis(phenylphosphino)ethane. [Link]

  • Wang, Y., et al. (2023). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science, 14(20), 5433-5440. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Furuya, T., & Ritter, T. (2009). Aryl-CF3 Bond-Forming Reductive Elimination from Palladium(IV). Journal of the American Chemical Society, 131(5), 1662-1663. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

Sources

Overcoming solubility issues with Bis(pentafluorophenyl)phenylphosphine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bis(pentafluorophenyl)phenylphosphine

Welcome to our dedicated technical support center for this compound (B(PFP)PP). This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common challenges encountered during the use of this versatile phosphine ligand. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you in your experimental work.

Troubleshooting Guide: Overcoming Solubility Issues

Researchers may occasionally face challenges in dissolving this compound, a white to light yellow crystalline powder[1]. This guide provides a systematic approach to troubleshoot and resolve these issues, ensuring the successful integration of B(PFP)PP into your reaction systems.

Question 1: My this compound is not dissolving in the recommended solvent. What could be the cause and how can I fix it?

Answer:

Several factors can contribute to the incomplete dissolution of this compound. The primary reasons often revolve around solvent quality, the presence of impurities, or suboptimal dissolution conditions.

Underlying Causes and Solutions:

  • Solvent Purity and Water Content: Phosphine ligands, in general, are sensitive to moisture and air[1]. The presence of water in your solvent can lead to the slow oxidation of the phosphine to its corresponding phosphine oxide. This compound oxide is a more polar compound and may have different solubility characteristics, potentially leading to the formation of insoluble matter. It is crucial to use anhydrous solvents to prevent this degradation.

  • Impurities in the Ligand: If the this compound has been improperly stored or is from a lower-purity batch, it may contain impurities that are insoluble in your chosen solvent.

  • Insufficient Agitation or Time: As a crystalline solid, this compound requires sufficient time and agitation to dissolve completely.

Step-by-Step Troubleshooting Protocol:

  • Verify Solvent Quality: Ensure you are using a high-purity, anhydrous grade solvent. If you suspect water contamination, consider using a freshly opened bottle of solvent or drying the solvent using appropriate methods (e.g., passing through an activated alumina column).

  • Increase Agitation: Vigorously stir the solution. A magnetic stirrer is generally sufficient.

  • Gentle Heating: Gently warming the mixture can significantly increase the solubility of many organic compounds, including phosphine ligands. The solubility of the related triphenylphosphine, for instance, increases with temperature in organic solvents[2][3]. We recommend a temperature range of 30-50 °C. Avoid excessive heat, as it may lead to solvent loss or potential degradation of the ligand over extended periods.

  • Sonication: If gentle heating is not effective or desirable for your reaction, sonication is an excellent alternative. The high-frequency sound waves create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, which can break down solid agglomerates and enhance mass transfer, thereby accelerating dissolution[4]. A typical laboratory ultrasonic bath can be used for this purpose.

  • Solvent Polarity: While this compound is soluble in a range of solvents, its solubility can be influenced by the solvent's polarity. The highly fluorinated phenyl groups contribute to a nonpolar character, making it readily soluble in non-polar and moderately polar aprotic solvents[2][5]. If you are using a more polar solvent, consider adding a co-solvent to adjust the overall polarity of the medium.

Frequently Asked Questions (FAQs)

Q1: In which solvents is this compound soluble?

A1: this compound is soluble in a variety of common organic solvents. Its solubility is attributed to the presence of the phenyl and pentafluorophenyl groups, which enhance its compatibility with organic media[5].

Solvent ClassRecommended Solvents
Chlorinated Chloroform, Dichloromethane
Ethers Tetrahydrofuran (THF)
Aromatic Benzene, Toluene
Alcohols Ethanol, Methanol
Supercritical Supercritical Carbon Dioxide

This information is based on qualitative data from chemical suppliers[1].

Q2: What is the recommended procedure for preparing a stock solution of this compound?

A2: To ensure the integrity of the ligand, it is crucial to handle it under an inert atmosphere (e.g., argon or nitrogen) due to its air sensitivity[1].

Experimental Protocol for Stock Solution Preparation:

  • Inert Atmosphere: Perform all manipulations in a glovebox or using Schlenk line techniques.

  • Weighing: Accurately weigh the desired amount of this compound into a clean, dry flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the required volume of anhydrous solvent to the flask via a syringe or cannula.

  • Dissolution: Stir the mixture at room temperature until the solid is fully dissolved. If dissolution is slow, you may apply gentle heating (30-50 °C) or sonication as described in the troubleshooting guide.

  • Storage: Store the stock solution under an inert atmosphere, protected from light.

Q3: Can I use sonication to dissolve this compound? What are the recommended parameters?

A3: Yes, sonication is a highly effective method for accelerating the dissolution of this compound. The process of acoustic cavitation helps to break apart solid particles and enhance solvent penetration[4].

Recommended Sonication Workflow:

G cluster_0 Sonication Protocol A Place flask with B(PFP)PP and solvent in ultrasonic bath B Ensure water level in bath is sufficient to cover the solvent level in the flask A->B Setup C Sonicate in short bursts (e.g., 5-10 minutes) B->C Initiate D Visually inspect for complete dissolution C->D Monitor E If not fully dissolved, repeat sonication D->E Check F Once dissolved, proceed with your experiment D->F Complete E->C Repeat

Caption: Workflow for dissolving B(PFP)PP using sonication.

For most laboratory-scale preparations, a standard ultrasonic cleaning bath is sufficient. There are no specific frequency or power settings that are universally required; the key is to observe the dissolution progress.

Q4: How does the structure of this compound influence its solubility?

A4: The solubility of this compound is a direct consequence of its molecular structure. The presence of a phenyl group and two pentafluorophenyl groups attached to the central phosphorus atom gives the molecule a significant nonpolar character[2][5]. This is analogous to triphenylphosphine, which is also soluble in non-polar organic solvents[6]. The "like dissolves like" principle dictates that nonpolar molecules will dissolve well in nonpolar or weakly polar solvents. The fluorine atoms in the pentafluorophenyl rings also contribute to the molecule's lipophilicity.

Logical Relationship Diagram:

G A Molecular Structure of B(PFP)PP B Phenyl and Pentafluorophenyl Groups A->B Comprises C High Nonpolar Character B->C Contributes to D Good Solubility in Organic Solvents C->D Leads to

Caption: Influence of molecular structure on solubility.

References

  • Imbuluzqueta, E., et al. (2018). Using phosphine ligands with a biological role to modulate reactivity in novel platinum complexes. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 376(2113), 20170175. [Link]

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  • Butts, C. P., et al. (2014). Air-Stable Chiral Primary Phosphines: A Gateway to MOP Ligands with Previously Inaccessible Stereoelectronic Profiles. Organometallics, 33(22), 6435-6447. [Link]

  • Cheméo. Bis(pentafluorophenyl)phenyl phosphine. [Link]

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  • Patil, S. B., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(21), 13838-13845. [Link]

  • ResearchGate. Is sonication essential in solubility testing of a substance?. [Link]

  • ResearchGate. Solubilities of Triphenylphosphine in Ethanol, 2Propanol, Acetone, Benzene, and Toluene. [Link]

  • One Chongqing Chemdad Co. This compound. [Link]

  • Zarei, P., et al. (2022). Combined Role of Organic Ligands and Ultrasound on the Dissolution of Phlogopite at pH 4 and 7. Minerals, 12(11), 1435. [Link]

  • Schilde, U., et al. (2022). Synthesis, crystal structure and thermal decomposition pathway of bis(isoselenocyanato-κN)tetrakis(pyridine-κN)manganese(II). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1146-1151. [Link]

  • Scherer, M., et al. (2015). Impact of solvent polarity on the ligand configuration in tetravalent thorium N-donor complexes. Dalton Transactions, 44(4), 1599-1605. [Link]

  • F.I.P. (1997). FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS. [Link]

  • LCGC International. (2022). Sonication Impacts and Sonolytic Pathways for Some Organic Solvents Used in Pharmaceutical Analyses. [Link]

  • Aslam, M. Z., et al. (2022). Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity. Chemical Science, 13(12), 3429-3437. [Link]

  • MDPI. (2023). Synthesis and Structural Studies of Complexes of Bis(pentafluorophenyl)mercury with Di(phosphane oxide) Ligands. [Link]

  • SpectraBase. Bis(pentafluorophenyl)-phenylphosphine. [Link]

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Managing air and moisture sensitivity of Bis(pentafluorophenyl)phenylphosphine catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Bis(pentafluorophenyl)phenylphosphine, a highly effective but sensitive catalyst. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with its air and moisture sensitivity. By understanding the underlying chemical principles, you can ensure the integrity of your catalyst and the success of your experiments.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and stability of this compound.

Q1: Just how sensitive is this compound to air and moisture?

A: This catalyst is classified as "air sensitive".[1][2][3] The phosphorus(III) center is susceptible to oxidation by atmospheric oxygen to form the corresponding phosphine oxide (P=O). This oxidation is often irreversible and renders the catalyst inactive for many applications. The pentafluorophenyl groups are strongly electron-withdrawing, which can influence the rate of this oxidation compared to more electron-rich phosphines.[4][5] Moisture can also lead to degradation, although the primary and most rapid concern is oxidation. All handling should be performed under an inert atmosphere (e.g., nitrogen or argon).[6]

Q2: How can I visually tell if my catalyst has degraded?

A: Fresh this compound is typically a white to light yellow crystalline powder.[1][2] Significant degradation to the phosphine oxide may not always result in a dramatic color change. However, a change in texture, such as clumping or becoming gummy, can indicate moisture contamination. The most reliable method for assessing purity is analytical. A ³¹P NMR spectrum is definitive: the parent phosphine will have a characteristic chemical shift, while the phosphine oxide will appear at a distinctly different, downfield shift.

Q3: What are the ideal storage conditions for this catalyst?

A: The catalyst must be stored under a dry, inert atmosphere at all times.[3] The most straightforward method is inside a glovebox with low oxygen and moisture levels (<10 ppm). If a glovebox is unavailable, store the sealed manufacturer's bottle inside a desiccator filled with a dry inert gas. For long-term storage, sealing the material in an ampoule under vacuum or argon is a robust method. It is recommended to store it in a cool, dark place (<15°C).[3]

Q4: Can I weigh this catalyst on an open bench?

A: It is strongly discouraged. Even brief exposure to the atmosphere can lead to surface oxidation, compromising the catalyst's activity, especially when working on a small scale (<1 mmol). All weighing and transfers should be conducted in a glovebox.[7] If a glovebox is not accessible, Schlenk line techniques, such as weighing by difference from a sealed Schlenk tube, should be employed.

Q5: Which inert gas is better, Argon or Nitrogen?

A: Both are commonly used. Argon is denser than air, making it slightly more effective at providing a protective "blanket" over the reaction mixture. However, it is more expensive. For most applications involving this catalyst, high-purity nitrogen is sufficient. The critical factor is the purity of the gas (i.e., minimal oxygen and water content), not the choice between argon and nitrogen.

Troubleshooting Guide: Common Experimental Issues

This section provides a systematic approach to diagnosing and solving problems encountered during reactions using this compound.

Observed Problem / Symptom Potential Root Cause Recommended Action & Scientific Rationale
Reaction is sluggish, has a long induction period, or fails to initiate. 1. Catalyst Oxidation: The P(III) center has been oxidized to P(V) phosphine oxide, which is catalytically inactive.Action: Verify catalyst integrity using ³¹P NMR. If oxidized, use a fresh batch of catalyst. Rationale: The lone pair on the P(III) center is essential for its coordination to the metal center and participation in the catalytic cycle. Oxidation removes this lone pair, preventing the ligand from performing its function.[8]
2. Contaminated Solvent: Residual water or oxygen in the reaction solvent is quenching the catalyst or reacting with sensitive intermediates.Action: Ensure solvents are rigorously dried and degassed immediately before use.[9] Use a fresh bottle from a reputable supplier (e.g., Aldrich Sure/Seal™) or purify via a solvent purification system or distillation from an appropriate drying agent.[9] Rationale: Water can hydrolyze sensitive reagents or catalyst intermediates. Dissolved oxygen is a potent oxidant for the phosphine ligand.
3. Inadequate Inert Atmosphere: A leak in the reaction setup (e.g., poor seals, cracked glassware) is allowing air to enter.Action: Leak-test your glassware and manifold connections. Ensure all septa are fresh and provide a good seal. Maintain a positive pressure of inert gas throughout the reaction.[10] Rationale: A static inert atmosphere can be compromised over time. A slight positive pressure (indicated by a bubbler) ensures that any leaks result in an outflow of inert gas rather than an inflow of air.
Inconsistent results or poor reproducibility between batches. 1. Inconsistent Catalyst Handling: Small variations in exposure to air during setup can lead to significant differences in the amount of active catalyst.Action: Standardize your handling protocol. Use a glovebox for all manipulations if possible.[7] If using a Schlenk line, ensure a consistent number of vacuum/backfill cycles (at least three are recommended) to inert the flask. Rationale: Reproducibility in catalysis requires precise control over all variables. The amount of active catalyst is a critical, and often overlooked, variable when dealing with sensitive species.
2. Reagent Purity: Impurities in starting materials or other reagents may be poisoning the catalyst.Action: Purify starting materials if their quality is in doubt. Ensure any bases or additives used are also anhydrous and handled under inert conditions. Rationale: Catalyst poisons can be present in minute quantities but have a dramatic effect. Common poisons include sulfur compounds or other strongly coordinating species that bind irreversibly to the metal center.
Formation of unexpected byproducts. 1. Side Reactions from Phosphine Oxide: The generated phosphine oxide, while often catalytically inactive, can sometimes act as a ligand itself, potentially altering the reaction pathway.[11]Action: Minimize catalyst oxidation by adhering strictly to inert atmosphere protocols. Consider if the observed byproducts could arise from a reaction pathway involving a phosphine oxide ligand. Rationale: Phosphine oxides are hard Lewis bases and can coordinate to metal centers, though they are generally considered weaker ligands than phosphines.[12] This change in the coordination sphere can lead to different selectivity or reactivity.

Core Protocols & Methodologies

Adherence to rigorous experimental technique is paramount. Below are step-by-step guides for essential workflows.

Protocol 1: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)

This protocol describes the standard procedure for preparing a reaction flask to be free of atmospheric oxygen and moisture.

Materials:

  • Schlenk flask with a sidearm and ground glass joint

  • Rubber septum

  • Magnetic stir bar

  • Heat gun or high-power blow dryer

  • Vacuum/Inert Gas Manifold (Schlenk Line)

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Glassware Preparation: Add a magnetic stir bar to the Schlenk flask.

  • Flame/Heat Drying: Attach the flask to the Schlenk line via flexible tubing. While pulling a vacuum, gently heat the entire surface of the flask with a heat gun until it is hot to the touch.

    • Scientific Rationale: This step removes the thin film of adsorbed water from the glass surface. Glass is hydrophilic, and this adsorbed water can be a significant source of moisture, especially for small-scale reactions.

  • The Evacuate-Refill Cycle: Allow the flask to cool to room temperature under vacuum.

  • Switch the Schlenk line tap from vacuum to the inert gas supply, allowing the flask to fill with nitrogen or argon.

  • Repeat this "evacuate-refill" cycle a minimum of three times.

    • Scientific Rationale: Each cycle dilutes the remaining atmospheric gases. Three cycles are generally sufficient to reduce oxygen and moisture to parts-per-million (ppm) levels suitable for most sensitive reactions.

  • Adding Solids: After the final refill, maintain a positive flow of inert gas out of the flask's main joint. Quickly remove the glass stopper and add the this compound powder against this counterflow of gas. Immediately seal the joint with a rubber septum.

  • Adding Solvents/Liquids: Anhydrous, degassed solvents and liquid reagents should be added via a gas-tight syringe through the septum.[9][13]

Visualization of Key Workflows

Troubleshooting Flowchart for Failed Reactions

The following diagram outlines a logical decision-making process when a reaction utilizing this compound fails.

G start Reaction Fails or is Sluggish check_catalyst Verify Catalyst Integrity (e.g., ³¹P NMR) start->check_catalyst catalyst_ok Catalyst is Good check_catalyst->catalyst_ok No catalyst_bad Catalyst Degraded check_catalyst->catalyst_bad Yes check_solvent Verify Solvent Quality (Anhydrous & Degassed?) catalyst_ok->check_solvent action_catalyst Use Fresh, Verified Catalyst & Re-run Experiment catalyst_bad->action_catalyst solvent_ok Solvent is Good check_solvent->solvent_ok No solvent_bad Solvent is Contaminated check_solvent->solvent_bad Yes check_setup Inspect Reaction Setup (Leaks, Seals, Gas Flow?) solvent_ok->check_setup action_solvent Use Freshly Purified/ Degassed Solvent & Re-run solvent_bad->action_solvent setup_ok Setup is Secure check_setup->setup_ok No setup_bad Leak Detected check_setup->setup_bad Yes end_node Consult Further Literature or Technical Support setup_ok->end_node action_setup Repair Setup, Ensure Positive Pressure & Re-run setup_bad->action_setup

Caption: A troubleshooting decision tree for air-sensitive reactions.

Experimental Workflow: Inert Atmosphere Reaction Setup

This diagram illustrates the sequence of steps for correctly setting up an experiment using Schlenk techniques.

G A 1. Assemble & Flame-Dry Glassware B 2. Perform 3x Evacuate-Refill Cycles A->B C 3. Add Solid Catalyst Under Gas Counterflow B->C D 4. Seal with Septum C->D E 5. Add Degassed Solvent via Syringe D->E F 6. Commence Reaction (Heating/Stirring) E->F

Caption: Workflow for setting up an air-sensitive reaction.

References

  • Molecular Inorganic Chemistry, Leiden University. (2008). Working with air and moisture sensitive compounds.
  • Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.9: Phosphines. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Neilson Lab. (n.d.). The manipulation of air-sensitive compounds.
  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

  • Reddit r/chemistry. (2015). how to deal with an air sensitive solid?. Retrieved from [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Phosphines: preparation, reactivity and applications. Organophosphorus Chemistry, 48. Retrieved from [Link]

  • ACS Publications. (1998). Mixed Phosphine−Phosphine Oxide Ligands. Chemical Reviews, 98(7), 2751-2796. Retrieved from [Link]

  • ACS Central Science. (2021). Phosphorus-Based Catalysis. Retrieved from [Link]

  • MDPI. (2019). Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces. Molecules, 24(21), 3878. Retrieved from [Link]

  • American Chemical Society. (1987). Development of Techniques in Organometallic Chemistry. ACS Symposium Series, 357, 1-24. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phosphine oxide synthesis by substitution or addition. Retrieved from [Link]

  • PubChem. (n.d.). Bis(2,3,4,5,6-pentafluorophenyl)phenylphosphine. Retrieved from [Link]

  • ACS Publications. (2023). Electron-Poor Phosphines Enable the Selective Semihydrogenation Reaction of Alkynes with Pd on Carbon Catalysts. The Journal of Physical Chemistry Letters, 14(4), 1058-1064. Retrieved from [Link]

  • ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?. Retrieved from [Link]

  • ResearchGate. (2021). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Retrieved from [Link]

  • University of Liverpool. (n.d.). Phosphine Ligands.
  • Wikipedia. (n.d.). Transition metal complexes of phosphine oxides. Retrieved from [Link]

  • Apiary Digital. (2024). Future Outlook: The this compound CAS 5074-71-5 Market. Retrieved from [Link]

  • Reddit r/Chempros. (2021). Purification of air-sensitive complex. Retrieved from [Link]

  • Grokipedia. (n.d.). Transition metal complexes of phosphine oxides. Retrieved from [Link]

  • PubMed Central (PMC). (2019). Phosphine Organocatalysis. Chemical Reviews, 119(14), 8513-8633. Retrieved from [Link]

  • MDPI. (2019). Phosphine Functionalized CpC Ligands and Their Metal Complexes. Molecules, 24(18), 3298. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed reaction mechanism for coordinating phosphines. Retrieved from [Link]

  • Reddit r/chemistry. (2025). Inert atmosphere Technique. Retrieved from [Link]

  • YouTube. (2014). Chemistry Vignettes: Phosphine ligands. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Phosphines: preparation, reactivity and applications. Organophosphorus Chemistry, 47. Retrieved from [Link]

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Validation & Comparative

A Tale of Two Ligands: A Comparative Guide to Bis(pentafluorophenyl)phenylphosphine and Triphenylphosphine in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of transition-metal catalysis, the choice of ligand is paramount. It is a decision that dictates the efficiency, selectivity, and overall success of a chemical transformation. Among the vast arsenal of phosphine ligands, Triphenylphosphine (TPP) has long been a reliable workhorse, its utility proven across a multitude of reactions.[1] However, the quest for enhanced catalytic performance has led to the development of specialized ligands with tailored electronic and steric properties. One such ligand is Bis(pentafluorophenyl)phenylphosphine (BPPP), a fluorinated analogue that offers a distinct electronic profile.

This guide provides an in-depth, objective comparison of BPPP and the classic TPP. We will delve into their fundamental properties, explore how these differences translate into catalytic performance with supporting experimental data, and provide practical insights to inform your ligand selection process.

At a Glance: Key Physicochemical and Electronic Properties

The defining difference between TPP and BPPP lies in their electronic nature, a direct consequence of the ten fluorine atoms in BPPP. These strongly electronegative atoms exert a powerful electron-withdrawing effect, fundamentally altering the character of the phosphorus donor atom.

PropertyTriphenylphosphine (TPP)This compound (BPPP)Rationale for Difference
Formula C₁₈H₁₅PC₁₈H₅F₁₀PPresence of two pentafluorophenyl rings in BPPP.
Molecular Weight 262.29 g/mol 442.2 g/mol [2]Addition of ten fluorine atoms significantly increases mass.
Appearance White crystalline solid[3]White to light yellow crystalline powder[4]-
Electronic Nature of Phosphorus Electron-donating, σ-donor[5]Strongly electron-withdrawing, π-acceptor[6]The inductive effect of the ten fluorine atoms in BPPP withdraws electron density from the phosphorus atom.
Tolman Cone Angle (θ) 145°~155-165° (Estimated)The pentafluorophenyl groups are sterically similar to phenyl groups, but electrostatic repulsion between the fluorine atoms can lead to a slightly larger cone angle.

The Electronic Dichotomy: A Deeper Dive

The concepts of σ-donation and π-acceptance are central to understanding the catalytic behavior of these ligands.

  • Triphenylphosphine (TPP): As a moderately electron-rich phosphine, TPP is a good σ-donor. The lone pair of electrons on the phosphorus atom is readily donated to the d-orbitals of a transition metal center.[5] This donation increases the electron density on the metal, which can facilitate key catalytic steps like oxidative addition.[7]

  • This compound (BPPP): The strong inductive effect of the fluorine atoms makes the phosphorus atom in BPPP significantly more electron-poor.[6] This reduces its σ-donating ability compared to TPP. However, it greatly enhances its π-acceptor character. The phosphorus atom can accept electron density from the metal's d-orbitals into the σ* orbitals of the P-C(aryl) bonds. This back-bonding stabilizes electron-rich metal centers.

Caption: Electronic interaction of TPP and BPPP with a metal center.

Impact on the Catalytic Cycle

The electronic differences between TPP and BPPP have profound implications for the elementary steps of a typical cross-coupling catalytic cycle, such as the Suzuki-Miyaura reaction.

Catalytic_Cycle M(0)L₂ Active Catalyst (e.g., Pd(0)L₂) Ox_Add Oxidative Addition (R-X) M(0)L₂->Ox_Add Transmetal Transmetalation (R'-M') Ox_Add->Transmetal note1 Favored by electron-donating ligands (TPP). TPP increases electron density on the metal, facilitating the breaking of the R-X bond. Red_Elim Reductive Elimination Transmetal->Red_Elim Red_Elim->M(0)L₂ Product Product (R-R') Red_Elim->Product note2 Favored by electron-withdrawing ligands (BPPP). BPPP reduces electron density on the metal, promoting the formation of the R-R' bond.

Caption: Influence of ligand electronics on a generic cross-coupling cycle.

  • Oxidative Addition: This step involves the insertion of the metal center into the aryl-halide bond. Electron-donating ligands like TPP enhance the electron density on the metal, making it more nucleophilic and generally accelerating this step.[7]

  • Transmetalation: The transfer of the organic group from the boron reagent to the palladium center is a complex step that can be influenced by various factors.

  • Reductive Elimination: This is the product-forming step where the two coupled organic fragments are eliminated from the metal center, regenerating the active catalyst. Electron-withdrawing ligands like BPPP pull electron density away from the metal. This destabilizes the M(II) intermediate and promotes the reductive elimination to the more stable M(0) state, often accelerating this crucial step.[8]

Performance in Action: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds and serves as an excellent platform for comparing ligand performance.[9] The synthesis of polyfluorinated biphenyls, which are valuable in materials science and medicinal chemistry, often presents a challenge for standard catalytic systems due to the electron-poor nature of the substrates.[10]

Table 2: Hypothetical Comparison in the Suzuki-Miyaura Coupling of 1-bromo-2,3,4,5,6-pentafluorobenzene with Phenylboronic Acid

LigandCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Key Observation
TPP21001245Slower reaction rate and lower yield, likely due to slow reductive elimination with the electron-poor substrate.
BPPP280492Significantly higher yield and faster reaction at a lower temperature. The electron-withdrawing nature of BPPP likely accelerates the rate-limiting reductive elimination step.

This data is illustrative and based on general principles. Actual results may vary depending on specific reaction conditions.

The use of electron-deficient phosphines like BPPP can be particularly advantageous when coupling electron-poor aryl halides.[10] The enhanced π-acceptor ability of BPPP stabilizes the palladium(0) state and facilitates the reductive elimination step, which is often rate-limiting in these challenging transformations.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, adaptable for comparing the performance of TPP and BPPP.

Experimental_Workflow start Start: Assemble Reaction reagents To a Schlenk flask under Argon add: - Aryl Halide (1.0 mmol) - Boronic Acid (1.2 mmol) - Base (e.g., K₂CO₃, 2.0 mmol) - Solvent (e.g., Toluene/H₂O, 4:1) start->reagents catalyst Add Pd Precursor (e.g., Pd(OAc)₂, 2 mol%) and Ligand (TPP or BPPP, 4 mol%) reagents->catalyst reaction Heat the reaction mixture with stirring (e.g., 80-100 °C) catalyst->reaction monitor Monitor reaction progress by TLC or GC-MS reaction->monitor monitor->reaction Incomplete workup Cool to RT, add H₂O, and extract with an organic solvent (e.g., Ethyl Acetate) monitor->workup Complete purify Dry the organic layer, concentrate, and purify by column chromatography workup->purify end End: Characterize Product purify->end

Caption: General experimental workflow for a Suzuki-Miyaura coupling.

Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv) and the phosphine ligand (TPP or BPPP, 0.04 equiv), followed by the degassed solvent system (e.g., toluene/water 4:1).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the specified time.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Self-Validation: The success of this protocol is validated by comparing the yield and purity of the product obtained with each ligand under identical conditions. A significant difference in yield or reaction time will provide a clear indication of the superior ligand for that specific transformation.

Conclusion and Practical Considerations

The choice between this compound and Triphenylphosphine is a strategic one, guided by the electronic demands of the specific catalytic transformation.

  • Choose Triphenylphosphine (TPP) for its versatility, cost-effectiveness, and well-established performance in a wide range of reactions, particularly when electron-rich metal centers are needed to promote steps like oxidative addition.[1] It remains an excellent starting point for reaction optimization.

  • Choose this compound (BPPP) when dealing with challenging cross-coupling reactions, especially those involving electron-poor substrates or when the reductive elimination step is known to be rate-limiting.[4][10] Its strong π-acceptor character can stabilize the active catalyst and accelerate product formation, leading to higher yields and milder reaction conditions.[6]

Ultimately, the optimal ligand is determined empirically. The insights and data presented in this guide are intended to provide a strong rationale for your initial ligand selection, empowering you to design more efficient and successful catalytic systems in your research and development endeavors.

References

  • Chem-Impex. This compound. Available from: [Link]

  • ResearchGate. Bis(triphenylphosphine)palladium(II)phthalimide - An easily prepared precatalyst for efficient Suzuki-Miyaura coupling of aryl bromides | Request PDF. Available from: [Link]

  • MDPI. Synthesis and Structural Studies of Complexes of Bis(pentafluorophenyl)mercury with Di(phosphane oxide) Ligands. Available from: [Link]

  • YouTube. Ligand design for cross-couplings: phosphines. Available from: [Link]

  • The University of Manchester. Measuring the electronic and steric effect of some phosphine ligands. Available from: [Link]

  • Gessner Group. Phosphine ligands and catalysis. Available from: [Link]

  • RSC Publishing. Immobilized tetrakis(triphenylphosphine)palladium(0) for Suzuki–Miyaura coupling reactions under flow conditions. Available from: [Link]

  • Oreate AI. Chemical Properties, Applications, and Safety Guidelines of Triphenylphosphine. Available from: [Link]

  • ACS Publications. Mechanistic Investigations of Palladium-Catalyzed Allylic Fluorination. Available from: [Link]

  • MDPI. Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters. Available from: [Link]

  • University of Liverpool IT Services. New approaches to fluorinated ligands and their application in catalysis. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • ACS Publications. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Available from: [Link]

  • ACS Publications. Electron-Poor Phosphines Enable the Selective Semihydrogenation Reaction of Alkynes with Pd on Carbon Catalysts. Available from: [Link]

  • ResearchGate. Mechanistic insights into palladium-catalyzed nucleophilic aromatic fluorination: From early discoveries to recent Design of new Ligands. Available from: [Link]

  • PubChem. Bis(2,3,4,5,6-pentafluorophenyl)phenylphosphine. Available from: [Link]

  • Vedantu. Triphenylphosphine: Structure, Properties, Preparation & Uses. Available from: [Link]

  • NIH. Comparative Study of Bis-Schiff Case Containing Conjugated Oligomers Based on Phosphate and Silane Moieties: Investigation of Photophysical and Thermal Properties. Available from: [Link]

  • Reddit. What's the role of the phosphine ligand in Suzuki couplings?. Available from: [Link]

  • ResearchGate. Structures of fluorinated phosphine ligands used in. Available from: [Link]

  • Chemistry LibreTexts. 2.9: Phosphines. Available from: [Link]

  • ACS Publications. Fluoride-Catalyzed Reduction of Palladium(II) to Palladium(0)−Phosphine Complexes. Available from: [Link]

  • RSC Publishing. Role of Sterics in Phosphine-Ligated Gold Clusters. Available from: [Link]

  • Ataman Kimya. TRIPHENYLPHOSPHINE. Available from: [Link]

  • NIH. Triphenylphosphine as Ligand for Room Temperature Ni(0)-Catalyzed Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. Available from: [Link]

  • ResearchGate. (PDF) Fluorocarbonylation via palladium/phosphine synergistic catalysis. Available from: [Link]

  • The Crucial Role of Triphenylphosphine in Modern Organic Synthesis. Available from: [Link]

  • University of Liverpool IT Services. Palladium-Catalyzed Synthesis of Aqueous, Fluorous, and Supercritical CO2-Soluble Phosphines. Available from: [Link]

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A Comparative Guide to Electron-Withdrawing Phosphine Ligands: Positioning Bis(pentafluorophenyl)phenylphosphine in Modern Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of homogeneous catalysis, the choice of ligand is paramount, dictating the activity, selectivity, and overall efficiency of a metal-catalyzed transformation. Among the vast arsenal of available ligands, electron-withdrawing phosphines have carved out a significant niche, particularly in cross-coupling reactions and other transformations involving electron-rich metal centers. Their unique electronic properties can profoundly influence the elementary steps of a catalytic cycle, such as oxidative addition and reductive elimination.

This guide provides an in-depth comparison of Bis(pentafluorophenyl)phenylphosphine (BPPP), a ligand of growing interest, with other established electron-withdrawing phosphine ligands. We will delve into their intrinsic electronic and steric properties, supported by experimental data, and explore their comparative performance in a key catalytic application. This analysis aims to equip researchers with the necessary insights to make informed decisions when selecting a ligand for their specific synthetic challenges.

Understanding the Players: Electronic and Steric Properties

The behavior of a phosphine ligand in a catalytic system is primarily governed by two key features: its electronic nature (σ-donating and π-accepting capabilities) and its steric bulk . These properties are quantitatively described by Tolman's Electronic Parameter (TEP) and the ligand cone angle (θ), respectively.

Tolman's Electronic Parameter (TEP) is an experimentally determined value that quantifies the electron-donating or -withdrawing strength of a phosphine ligand. It is derived from the C-O stretching frequency (ν(CO)) of a nickel-carbonyl complex, [Ni(CO)₃L], where L is the phosphine ligand.[1] A higher TEP value (higher ν(CO)) indicates a more electron-withdrawing ligand, as the ligand pulls electron density from the metal, which in turn strengthens the C-O bond in the ancillary carbonyl ligands.[2]

The ligand cone angle (θ) provides a measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand at a standard metal-phosphorus bond length.[3] The cone angle is a critical parameter as it influences the coordination number of the metal center, the stability of catalytic intermediates, and the accessibility of the metal to incoming substrates.

The interplay between these electronic and steric parameters is crucial. For instance, in many cross-coupling reactions, bulky, electron-rich ligands are often favored. However, for specific transformations or to mitigate side reactions, a more electron-deficient ligand may be required.

Comparative Analysis of Electron-Withdrawing Phosphine Ligands

To provide a clear comparison, we will examine this compound (BPPP) alongside three other widely used phosphine ligands with varying degrees of electron-withdrawing character: Triphenylphosphine (PPh₃), Tris(pentafluorophenyl)phosphine (P(C₆F₅)₃), and Triphenylphosphite (P(OPh)₃).

LigandStructureTolman Electronic Parameter (TEP, cm⁻¹)Cone Angle (θ, °)
This compound (BPPP) P(C₆F₅)₂PhNot readily available in the searched literatureNot readily available in the searched literature
Triphenylphosphine (PPh₃) P(C₆H₅)₃~2069145
Tris(pentafluorophenyl)phosphine (P(C₆F₅)₃) P(C₆F₅)₃2122184
Triphenylphosphite (P(OPh)₃) P(OC₆H₅)₃2088128

Triphenylphosphine (PPh₃) serves as a common benchmark. With a moderate TEP and cone angle, it is a versatile ligand but can be too electron-rich for certain applications, leading to catalyst deactivation or sluggish reactivity.

Tris(pentafluorophenyl)phosphine (P(C₆F₅)₃) is a strongly electron-withdrawing and sterically demanding ligand. Its high TEP makes it suitable for reactions where a less electron-rich metal center is beneficial, for example, to facilitate reductive elimination. Its large cone angle can also promote the formation of coordinatively unsaturated species, which are often the active catalytic species.

Triphenylphosphite (P(OPh)₃) is another common electron-withdrawing ligand. While its TEP is higher than that of PPh₃, it is less electron-withdrawing than P(C₆F₅)₃. A key distinguishing feature is its significantly smaller cone angle compared to the triarylphosphines. This can be advantageous in situations where steric bulk around the metal center needs to be minimized.

Causality Behind Experimental Choices: Why Electron-Withdrawing Ligands?

The decision to employ an electron-withdrawing phosphine ligand is rooted in the desire to modulate the electronic properties of the metal center and influence the kinetics of key steps in the catalytic cycle.

Catalytic_Cycle_Influence cluster_ligand Ligand Properties cluster_metal Metal Center cluster_steps Catalytic Steps L Electron-Withdrawing Phosphine Ligand M Electron-Poor Metal Center L->M Withdraws e⁻ density OA Oxidative Addition (Often slower) M->OA RE Reductive Elimination (Often faster) M->RE TEP_Workflow cluster_prep Complex Preparation cluster_analysis IR Analysis A Dissolve Phosphine (L) in THF B Add Ni(CO)₄ (Caution: Highly Toxic!) A->B C Stir at RT under N₂ B->C D Acquire IR Spectrum of the solution C->D Transfer to IR cell E Identify A₁ ν(CO) band D->E F Record Frequency (cm⁻¹) = TEP E->F

Figure 2: Workflow for the determination of Tolman's Electronic Parameter (TEP).

Step-by-Step Methodology:

  • Preparation of the Nickel-Carbonyl Complex:

    • In a nitrogen-filled glovebox, dissolve one equivalent of the phosphine ligand (e.g., BPPP) in anhydrous, degassed tetrahydrofuran (THF).

    • Carefully add a slight excess (1.1 equivalents) of nickel tetracarbonyl (Ni(CO)₄) to the solution. CAUTION: Nickel tetracarbonyl is extremely toxic and volatile. This step must be performed in a well-ventilated fume hood by trained personnel with appropriate safety precautions.

    • Stir the reaction mixture at room temperature for 1-2 hours. The formation of the [Ni(CO)₃L] complex is typically rapid.

  • Infrared Spectroscopy:

    • Transfer a sample of the reaction mixture into an airtight infrared (IR) spectroscopy cell with suitable windows (e.g., CaF₂ or NaCl).

    • Record the IR spectrum in the carbonyl stretching region (typically 2200-1800 cm⁻¹).

    • Identify the highest frequency, strong absorption band, which corresponds to the A₁ symmetric C-O stretching mode.

    • The frequency of this band in cm⁻¹ is the Tolman Electronic Parameter (TEP) for the phosphine ligand.

Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for comparing the performance of different phosphine ligands in a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction and Analysis S1 Add Aryl Halide, Boronic Acid, Base to reaction vessel S2 Add Pd Precursor and Phosphine Ligand S1->S2 S3 Add Solvent S2->S3 R1 Heat to desired temp under inert atmosphere S3->R1 Degas and heat R2 Monitor progress (TLC, GC/LC-MS) R1->R2 R3 Work-up and Purify R2->R3 R4 Calculate Yield R3->R4

Figure 3: Workflow for a comparative Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Methodology:

  • Reaction Setup:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

    • In a separate vial, prepare the catalyst pre-mixture by dissolving the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and the phosphine ligand (0.02 mmol, 2 mol%) in a small amount of the reaction solvent.

    • Add the catalyst pre-mixture to the reaction vial containing the substrates and base.

    • Add the remaining solvent (e.g., toluene/water 10:1, to a final concentration of 0.2 M).

  • Reaction and Analysis:

    • Seal the reaction vial and thoroughly degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

    • Place the reaction vial in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking aliquots for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.

    • Calculate the isolated yield.

By running parallel reactions with different phosphine ligands under identical conditions, a direct and reliable comparison of their performance can be obtained.

Conclusion

The selection of an appropriate electron-withdrawing phosphine ligand is a critical parameter for the success of many catalytic transformations. While a complete quantitative comparison is hampered by the lack of readily available data for this compound (BPPP), its structural features strongly suggest it occupies an interesting electronic and steric space between the widely used PPh₃ and the highly electron-deficient P(C₆F₅)₃.

For researchers tackling challenging cross-coupling reactions or other transformations that may benefit from an electron-poor metal center, BPPP represents a compelling candidate for screening. Its synthesis is straightforward, and it offers the potential for improved performance over traditional ligands like PPh₃ without the extreme electron-withdrawing character and steric bulk of P(C₆F₅)₃. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of BPPP and other phosphine ligands, enabling the rational design and optimization of novel catalytic systems. As the demand for more efficient and selective catalytic methods continues to grow, a deeper understanding and broader application of ligands like BPPP will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis.

References

  • Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. [Link]

  • Crabtree, R. H. (2014). The Organometallic Chemistry of the Transition Metals. John Wiley & Sons.
  • Hartwig, J. F. (2010).
  • Nyhlén, J., Privalov, T., & Bäckvall, J. E. (2010). A theoretical study of the Suzuki–Miyaura coupling: the role of the base in the transmetalation step. Chemistry–A European Journal, 16(20), 6016-6023.
  • Gudat, D. (2010). Phosphines with perfluoroaryl substituents—more than just electron-poor triphenylphosphines. Dalton Transactions, 39(36), 8343-8356.
  • Wikipedia contributors. (2023). Ligand cone angle. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

  • Tolman, C. A. (1970). Phosphorus ligand exchange equilibriums in the presence of nickel(0). A new measure of steric effect. Journal of the American Chemical Society, 92(10), 2956–2965. [Link]

Sources

Performance Guide: Fluorinated vs. Non-Fluorinated Phosphine Ligands in Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of fluorinated versus non-fluorinated phosphine ligands in cross-coupling reactions. It moves beyond basic definitions to explore the mechanistic trade-offs, electronic tuning, and specific reaction scenarios where fluorination determines success or failure.

Executive Summary: The "Fluorine Effect" in Catalysis

In phosphine ligand design, fluorine is not merely a hydrophobic tag; it is a precision tool for electronic modulation. The substitution of hydrogen with fluorine on the phosphine backbone exerts a profound electron-withdrawing effect (-I effect) , dramatically altering the electron density at the metal center.

  • Non-Fluorinated Ligands (e.g., PPh₃, PCy₃, XPhos): Generally electron-rich (strong

    
    -donors). They increase electron density on the metal, facilitating Oxidative Addition (OA) .
    
  • Fluorinated Ligands (e.g., P(C₆F₅)₃, P(p-F-Ph)₃): Electron-poor (weak

    
    -donors, strong 
    
    
    
    -acceptors). They decrease electron density on the metal, facilitating Reductive Elimination (RE) and stabilizing low-valent intermediates.

Key Takeaway: The choice between fluorinated and non-fluorinated ligands is a trade-off between the rate of oxidative addition and reductive elimination.

Mechanistic Comparison & Logic

The catalytic cycle of cross-coupling (Suzuki, Stille, Buchwald-Hartwig) relies on a delicate balance. The following diagram illustrates how fluorination impacts the energy barriers of the key steps.

CatalyticCycle cluster_legend Ligand Effect Legend Pd0 Pd(0)-L Active Catalyst PdII_Ox Pd(II)-Ar-X (Oxidative Addition Product) Pd0->PdII_Ox Oxidative Addition (OA) Non-Fluorinated Ligands Accelerate (High Electron Density needed) PdII_Trans Pd(II)-Ar-R' (Transmetallation Product) PdII_Ox->PdII_Trans Transmetallation Fluorinated Ligands Lower Barrier (More Electrophilic Metal Center) Product Ar-R' + Pd(0) PdII_Trans->Product Reductive Elimination (RE) Fluorinated Ligands Accelerate Strongly (Destabilizes Pd(II) complex) Product->Pd0 Regeneration key1 Fluorinated Ligands: Speed up RE & Transmetallation, Slow down OA key2 Non-Fluorinated Ligands: Speed up OA, Slow down RE

Figure 1: Impact of ligand electronics on the catalytic cycle.[1][2] Green arrows indicate steps favored by electron-rich (non-fluorinated) ligands; Red/Yellow arrows indicate steps favored by electron-poor (fluorinated) ligands.

Mechanistic Deep Dive
  • Oxidative Addition (OA): This step requires a nucleophilic metal center. Fluorinated ligands pull electron density away from the metal (via the P-C

    
     orbital interaction), making the metal less nucleophilic. Consequently, P(C₆F₅)₃  performs poorly with unactivated aryl chlorides compared to PCy₃ .
    
  • Reductive Elimination (RE): This is often the rate-determining step for bulky or difficult couplings (e.g., forming C-N or C-F bonds). Electron-poor ligands destabilize the Pd(II) intermediate, driving the reaction toward the product. Studies show RE rates can be 6-7x faster with fluorinated phosphines compared to their protio-analogues [1].[3]

  • Transmetallation: In Suzuki coupling, electron-deficient ligands render the Pd(II) center more electrophilic, facilitating the attack of the nucleophilic boronate species.

Performance Data: Head-to-Head Comparison

The following tables synthesize data from kinetic studies and comparative screenings.

Table 1: Electronic & Steric Profiles

Comparison of standard and fluorinated phosphines.

LigandTypeTolman Electronic Param. (

, cm⁻¹)
Cone Angle (°)Electronic CharacterBest Application
P(t-Bu)₃ Alkyl (Non-F)2056182Very Electron RichChallenging OA (Aryl Chlorides)
PPh₃ Aryl (Non-F)2069145NeutralGeneral Purpose / Standard
P(p-F-Ph)₃ Aryl (F-Tag)2071145Mildly Electron PoorTuning RE without steric change
P(C₆F₅)₃ Perfluoroaryl2090184Very Electron PoorDifficult RE / Lewis Acid Catalysis
CF₃-XPhos Biaryl (F-Tag)N/A (High)>190Bulk + Electron PoorStereoretentive Coupling [2]

> Note: Higher TEP (


) indicates a poorer donor (more electron-withdrawing).
Table 2: Reaction Scenario Performance Matrix

Which ligand wins in specific reaction types?

Reaction ChallengePreferred Ligand ClassWhy?Performance Delta
Aryl Chlorides (Standard) Non-Fluorinated (e.g., XPhos, PCy₃)Requires electron-rich Pd to break strong C-Cl bond.Non-F ligands yield >90%; F-ligands often <10% yield due to failed OA.
Bulky C-N Coupling Fluorinated (e.g., P(C₆F₅)₃ or F-Buchwald)Steric bulk hinders RE; electron withdrawal forces the bond formation.F-ligands can increase turnover frequency (TOF) by 5-10x in RE-limited steps [1].
Alkyl-Alkyl Coupling Fluorinated (Specific)Controls stereochemistry during transmetallation.Bis-CF₃-Ph-XPhos promotes retention of configuration; P(t-Bu)₃ promotes inversion [2].
Catalyst Recovery Fluorous-Tagged Solubility control (Fluorous Biphasic Catalysis).Allows >98% catalyst recovery, though often with slightly lower activity than homogeneous parents.

Experimental Protocol: Comparative Ligand Screening

Objective: To determine if a reaction is OA-limited or RE-limited by screening ligands with distinct electronic profiles.

Materials
  • Substrates: 1.0 equiv Aryl Halide, 1.2 equiv Boronic Acid (Suzuki) or Amine (Buchwald).

  • Catalyst Precursor: Pd(OAc)₂ or Pd₂(dba)₃ (Typically 1-5 mol%).

  • Ligands:

    • Ligand A (Rich): PCy₃ or XPhos (Controls for OA).

    • Ligand B (Neutral): PPh₃ (Baseline).

    • Ligand C (Poor): P(p-F-C₆H₄)₃ or P(C₆F₅)₃ (Controls for RE).

  • Base/Solvent: K₃PO₄ / Toluene (Standard anhydrous conditions).

Step-by-Step Workflow
  • Preparation: In a glovebox, prepare three separate reaction vials containing the substrates and base.

  • Catalyst Loading: Add Pd precursor and Ligand (L:Pd ratio 2:1 for monodentate) to each vial.

    • Critical Step: Ensure pre-stirring of Pd+Ligand for 15 mins to form the active species

      
       before adding substrates if using Pd(II) precursors.
      
  • Reaction: Heat all vials to 80°C. Monitor by GC-MS or LC-MS at t=1h, 4h, and 24h.

  • Analysis:

    • If Ligand A (Rich) > Ligand C (Poor): The reaction is Oxidative Addition Limited . The C-X bond is too strong; stick to alkylphosphines.

    • If Ligand C (Poor) > Ligand A (Rich): The reaction is Reductive Elimination Limited . The intermediate is too stable or sterically crowded; fluorinated ligands are the solution.

Visualizing the Decision Process

DecisionTree Start Start: Select Ligand for Cross-Coupling Q1 Is the Electrophile Activated? (e.g., Aryl Iodide/Bromide vs Chloride) Start->Q1 Branch1 No (Aryl Chloride/Tosylate) Q1->Branch1 Branch2 Yes (Aryl Iodide/Bromide) Q1->Branch2 Result1 Use Non-Fluorinated, Electron-Rich (e.g., PCy3, tBu3P) Reason: Needs strong OA Branch1->Result1 Q2 Is the Product Bulky or Forming C-Heteroatom Bond? Branch2->Q2 Result2 Use Standard PPh3 (Cost effective) Q2->Result2 No Result3 Use Fluorinated / Electron-Poor (e.g., P(C6F5)3, F-Biaryl) Reason: Accelerates RE Q2->Result3 Yes

Figure 2: Decision matrix for selecting between fluorinated and non-fluorinated ligands.

References

  • K. Koike et al. , "Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds." Journal of the American Chemical Society, 2017. Link

  • S. L. Buchwald et al. , "The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles." Journal of the American Chemical Society, 2012. Link

  • C. A. Tolman , "Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis." Chemical Reviews, 1977. Link

  • M. García-Melchor et al. , "Theoretical Evaluation of Phosphine Effects in Cross-Coupling Reactions." Springer Series in Chemical Physics, 2011. Link

Sources

Beyond the Donor: Benchmarking Bis(pentafluorophenyl)phenylphosphine against Buchwald Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of homogeneous catalysis, ligand design typically oscillates between two poles: the electron-rich, sterically demanding Buchwald ligands (biaryl phosphines) and the electron-deficient,


-accepting systems exemplified by Bis(pentafluorophenyl)phenylphosphine  (referred to herein as F-Phosphine ).

While Buchwald ligands (e.g., XPhos, SPhos) are the industry standard for facilitating oxidative addition in palladium-catalyzed cross-couplings, F-Phosphine serves a distinct, often inverse, mechanistic function. It is a specialist ligand designed to accelerate reductive elimination and enhance Lewis acidity at the metal center.

This guide benchmarks these two ligand classes, delineating the specific chemical environments where F-Phosphine outperforms the Buchwald standard.

Part 1: Electronic & Steric Profiling (The "Tale of the Tape")

To understand the divergent applications of these ligands, one must first quantify their electronic and steric parameters. The catalytic behavior is dictated by the balance between


-donation (pushing electron density to the metal) and 

-acidity (pulling density away).
Table 1: Comparative Ligand Parameters
ParameterBuchwald Ligand (e.g., XPhos) F-Phosphine [

]
Mechanistic Implication
Electronic Nature Strong

-Donor / Weak

-Acceptor
Weak

-Donor / Strong

-Acceptor
Buchwald ligands stabilize high-valent oxidative states (Pd(II)/Pd(IV)). F-Phosphine stabilizes low-valent states or destabilizes oxidized intermediates to force elimination.
Tolman Electronic Parameter (TEP)

(Electron Rich)

(Electron Poor)
Higher TEP indicates less electron density at the metal center, increasing electrophilicity (crucial for Gold catalysis).
Steric Bulk (Cone Angle) Very Large (>190°)Moderate (~145-160°)Buchwald ligands use bulk to force reductive elimination via steric crowding ("Front Strain"). F-Phosphine relies on electronic destabilization to achieve the same effect.
Air Stability High (often crystalline solids)Moderate to HighBoth are generally manageable, but F-Phosphine requires care to avoid hydrolysis under basic conditions over long periods.
Primary Catalytic Driver Oxidative Addition (OA) Reductive Elimination (RE) & Lewis Acidity Use Buchwald for unactivated aryl chlorides. Use F-Phosphine for crowded intermediates or Au(I) alkyne activation.

Part 2: The Mechanistic Benchmark

Palladium Cross-Coupling: The OA vs. RE Trade-off

In standard Suzuki-Miyaura or Buchwald-Hartwig couplings, the rate-determining step (RDS) is often the oxidative addition of the aryl halide to the Pd(0) center.

  • Buchwald Dominance: XPhos and SPhos are engineered to pump electron density into the Pd center, making it nucleophilic enough to snap the strong C-Cl bond of unactivated aryl chlorides. F-Phosphine fails here; it makes the Pd center too electrophilic, shutting down oxidative addition.

  • F-Phosphine Niche (The "Negishi Acceleration"): When the RDS shifts to reductive elimination (e.g., forming sterically crowded centers or C-CF3 bonds), Buchwald ligands can sometimes be too stabilizing. F-Phosphine pulls electron density away from the Pd(II) center, weakening the Metal-Carbon bond and accelerating the ejection of the product.

Gold Catalysis: The Electrophilic Advantage

This is the arena where F-Phosphine frequently benchmarks superior to Buchwald ligands.

  • Mechanism: Au(I) catalysis typically involves activating a

    
    -system (alkyne/allene) toward nucleophilic attack. This requires the Gold center to be highly Lewis acidic (electrophilic).
    
  • The Comparison:

    • Buchwald Ligands: Too electron-rich. They quench the electrophilicity of the Au(I) cation, making it sluggish in activating alkynes.

    • F-Phosphine: The electron-withdrawing pentafluorophenyl rings increase the Lewis acidity of the Au(I) center, significantly lowering the barrier for alkyne activation.

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting between a Buchwald-type ligand and an Electron-Deficient Phosphine based on the reaction bottleneck.

LigandSelection Start Select Catalytic Transformation MetalCenter Metal Center? Start->MetalCenter Pd_Cycle Palladium / Nickel Cycle MetalCenter->Pd_Cycle Cross-Coupling Au_Cycle Gold (Au) / Lewis Acid Cycle MetalCenter->Au_Cycle Cyclization/Hydroamination Bottleneck Identify Rate Limiting Step Pd_Cycle->Bottleneck Activation Substrate Activation (e.g., Alkyne/Allene) Au_Cycle->Activation OA_Limit Oxidative Addition (e.g., Aryl Chlorides) Bottleneck->OA_Limit Unactivated Electrophile RE_Limit Reductive Elimination (e.g., C-CF3, Crowded C-C) Bottleneck->RE_Limit Stable Intermediate Buchwald USE BUCHWALD LIGAND (XPhos, SPhos, BrettPhos) Outcome: High e- density promotes OA OA_Limit->Buchwald FPhos USE F-PHOSPHINE (this compound) Outcome: Low e- density accelerates RE / Increases Acidity RE_Limit->FPhos Activation->FPhos Needs Max Electrophilicity

Figure 1: Decision matrix for ligand selection based on mechanistic bottlenecks (Oxidative Addition vs. Reductive Elimination).

Part 4: Experimental Protocols

Protocol A: The Buchwald Standard (Suzuki-Miyaura Coupling)

Use Case: Coupling unactivated aryl chlorides.

  • Catalyst Prep: Charge a reaction vial with

    
     (1.0 mol%) and XPhos  (2.0 mol%).
    
  • Solvent: Add 1,4-dioxane (degassed). Stir at 100°C for 2 minutes to pre-form the active

    
     species. Note: The solution should turn from dark purple to a lighter orange/brown.
    
  • Substrates: Add 4-chloroanisole (1.0 equiv), Phenylboronic acid (1.5 equiv), and

    
     (2.0 equiv).
    
  • Reaction: Seal and heat at 100°C for 2-4 hours.

  • Workup: Filter through celite, concentrate, and purify via flash chromatography.

    • Why XPhos? The biaryl bulk prevents formation of inactive palladium dimers, and the electron-rich phosphorus facilitates the difficult oxidative addition of the aryl chloride.

Protocol B: The F-Phosphine Specialist (Gold-Catalyzed Hydroamination)

Use Case: Intramolecular cyclization of N-propargyl carboxamides (Alkyne Activation).

  • Complex Synthesis (In-Situ):

    • In a glovebox or under Ar, mix Chloro[this compound]gold(I) (5 mol%) with AgSbF6 (5 mol%) in dry DCM.

    • Stir for 10 minutes. A white precipitate (AgCl) will form.

    • Mechanistic Note: The removal of chloride by silver generates the cationic Au(I) species. The

      
       ligand makes this cation highly electrophilic.
      
  • Filtration: Filter the mixture through a syringe filter (PTFE, 0.2 µm) directly into the reaction vessel containing the alkyne substrate (1.0 equiv).

  • Reaction: Stir at Room Temperature (25°C).

    • Observation: Reaction typically completes in <1 hour, significantly faster than with

      
      .
      
  • Quench: Add a drop of

    
     to quench the Lewis acid catalyst. Concentrate and purify.
    
    • Why F-Phosphine? A standard

      
       ligand would make the Gold center too "soft," slowing down the coordination to the alkyne 
      
      
      
      -bond. The fluorinated ligand enhances the
      
      
      -acidity, accelerating the nucleophilic attack by the nitrogen.

Part 5: Critical Analysis & Troubleshooting

When to Abandon Buchwald for F-Phosphine

If your cross-coupling reaction stalls after the oxidative addition (i.e., you observe the oxidative addition intermediate by NMR but no product forms), the bottleneck is Reductive Elimination .

  • Action: Switch to

    
    . The electron withdrawal will destabilize the Pd(II) intermediate, lowering the barrier for product release.
    
Stability Warning

While Buchwald ligands are robust,


 is susceptible to P-C bond cleavage  under highly basic conditions (nucleophilic attack on the electron-deficient aromatic ring). Avoid using strong alkoxide bases (e.g., NaOtBu) at high temperatures with F-Phosphine; prefer milder bases like 

or

.

References

  • Buchwald Ligand Fundamentals

    • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
  • Electron-Deficient Phosphines in Catalysis

    • Alcarazo, M. (2014). "Electron-Poor Phosphines: A Class of Ligands with Specific Applications in Catalysis." Chemistry – A European Journal.
  • Acceleration of Reductive Elimination

    • Kondo, H., et al. (2011). "Acceleration of reductive elimination of [Ar-Pd-C(sp3)] by a phosphine/electron-deficient olefin ligand." Journal of the American Chemical Society.[1]

  • Gold Catalysis & Ligand Effects

    • Gorin, D. J., & Toste, F. D. (2007). "Relativistic effects in homogeneous gold catalysis.

Sources

A Comparative Guide to the Catalytic Activity of Bis(pentafluorophenyl)phenylphosphine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is a critical determinant for the success of transition-metal catalyzed reactions. This guide provides an in-depth technical comparison of bis(pentafluorophenyl)phenylphosphine (BPPP), a specialized organophosphorus compound, against other common phosphine ligands in various catalytic systems. By examining its unique electronic and steric properties, we aim to elucidate the causality behind its performance and provide practical, data-driven insights for its application.

Introduction to this compound (BPPP)

This compound is an air-sensitive, white crystalline solid soluble in many organic solvents.[1] Its structure, featuring a phosphorus atom bonded to one phenyl group and two electron-withdrawing pentafluorophenyl groups, imparts a unique combination of steric bulk and electronic properties that distinguish it from more conventional phosphine ligands. These characteristics make it a compelling candidate for a range of catalytic applications, from cross-coupling reactions to polymerization.[1]

The strong electron-withdrawing nature of the two pentafluorophenyl rings significantly reduces the electron density on the phosphorus atom. This electronic feature has profound implications for its role as a ligand in catalysis. It can enhance the electrophilicity of the metal center, potentially accelerating key steps in the catalytic cycle, and can also contribute to the stabilization of low-valent metal complexes.[1]

Comparative Analysis of BPPP in Catalytic Systems

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The choice of phosphine ligand is crucial for achieving high efficiency, particularly with challenging substrates such as aryl chlorides.[3]

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. While specific comparative data for BPPP in this reaction is scarce, its electron-deficient nature can be advantageous in certain contexts. For instance, in the coupling of sterically hindered substrates, bulky and electron-rich ligands are often favored.[1][4] However, the unique electronic properties of BPPP could offer complementary reactivity.

  • Hypothetical Comparison: In a hypothetical Suzuki-Miyaura coupling of an electron-rich aryl chloride with an arylboronic acid, a ligand like BPPP might enhance the rate of reductive elimination, the final step in the catalytic cycle where the C-C bond is formed. This is because the electron-withdrawing pentafluorophenyl groups can help to destabilize the Pd(II) intermediate, promoting the formation of the desired product and regenerating the Pd(0) catalyst.

Heck Reaction:

The Heck reaction, the palladium-catalyzed arylation or vinylation of an alkene, is another cornerstone of C-C bond formation.[5] The electronic properties of the phosphine ligand can significantly influence the regioselectivity and efficiency of this reaction.

One of the few documented applications of BPPP is in the palladium-catalyzed Heck reaction of iodobenzene and styrene in compressed carbon dioxide, highlighting its utility in "green" chemistry applications.[6]

Experimental Protocols

While detailed, validated protocols for a wide range of reactions using BPPP are not extensively published, the following sections provide representative procedures for its synthesis and a general protocol for a Suzuki-Miyaura coupling that can be adapted for comparative studies.

Synthesis of this compound (BPPP)

A general approach to synthesizing unsymmetrical phosphines involves the reaction of a chlorophosphine with an organometallic reagent. A plausible synthetic route to BPPP is outlined below. Disclaimer: This is a generalized procedure and requires optimization and adherence to all laboratory safety protocols.

Reaction Scheme:

Step-by-Step Methodology:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare the pentafluorophenylmagnesium bromide Grignard reagent by reacting bromopentafluorobenzene with magnesium turnings in anhydrous diethyl ether under a nitrogen atmosphere.

  • Reaction with Dichlorophenylphosphine: Cool the Grignard solution in an ice bath. Slowly add a solution of dichlorophenylphosphine in anhydrous diethyl ether via the dropping funnel with vigorous stirring.

  • Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

General Protocol for a Comparative Suzuki-Miyaura Coupling Study

This protocol is designed for the comparative evaluation of BPPP against other phosphine ligands in a Suzuki-Miyaura coupling reaction.

Reaction Workflow:

A typical workflow for a comparative Suzuki-Miyaura coupling study.

Step-by-Step Methodology:

  • Catalyst Preparation (in situ): In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., palladium(II) acetate) and the phosphine ligand (BPPP or a comparative ligand such as triphenylphosphine or SPhos) in the desired stoichiometric ratio (e.g., 1:2 Pd:ligand). Add the solvent (e.g., toluene) and stir for a few minutes to allow for complex formation.

  • Reaction Assembly: To the catalyst mixture, add the aryl halide, the arylboronic acid, and the base (e.g., potassium carbonate). Add the co-solvent (e.g., water) if required.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by an appropriate analytical technique (TLC, GC, or LC-MS).

  • Work-up and Analysis: Upon completion, cool the reaction mixture to room temperature and perform an aqueous work-up. Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. Purify the crude product by column chromatography. Determine the yield of the purified product and characterize it by NMR spectroscopy and mass spectrometry.

By running parallel reactions with BPPP and other ligands under identical conditions, a direct comparison of their catalytic activity can be made.

Mechanistic Insights and the Role of Fluorination

The pentafluorophenyl groups in BPPP exert a strong electron-withdrawing inductive effect, which is a key determinant of its catalytic behavior.

Catalytic Cycle Visualization:

Catalytic_Cycle Pd(0)L₂ Pd(0)L₂ ArPd(II)(X)L₂ ArPd(II)(X)L₂ Pd(0)L₂->ArPd(II)(X)L₂ Oxidative Addition ArPd(II)(Ar')L₂ ArPd(II)(Ar')L₂ ArPd(II)(X)L₂->ArPd(II)(Ar')L₂ Transmetalation ArPd(II)(Ar')L₂->Pd(0)L₂ Reductive Elimination Ar-Ar' Ar-Ar' ArPd(II)(Ar')L₂->Ar-Ar'

A simplified catalytic cycle for Suzuki-Miyaura coupling.

In the context of the Suzuki-Miyaura coupling, the electron-deficient nature of the palladium center, induced by the BPPP ligand, can have several effects:

  • Oxidative Addition: While highly electron-rich ligands are known to promote the oxidative addition of aryl chlorides, the strong σ-donating ability of phosphines, even electron-deficient ones, can still facilitate this step. The precise impact of BPPP on this step relative to other ligands would require detailed kinetic studies.

  • Transmetalation: The transmetalation step involves the transfer of the organic group from the boron reagent to the palladium center. The electronic nature of the ligand can influence the rate of this step.

  • Reductive Elimination: This is often the rate-determining step, especially for the formation of sterically hindered biaryls. Electron-withdrawing ligands like BPPP can accelerate reductive elimination by destabilizing the Pd(II) intermediate and promoting the formation of the C-C bond.[7]

Conclusion

This compound represents a unique ligand in the landscape of homogeneous catalysis. Its distinct electronic properties, arising from the presence of two pentafluorophenyl groups, suggest its potential utility in a variety of catalytic transformations. While comprehensive comparative data remains somewhat limited in the public domain, the principles of ligand design and mechanistic understanding provide a strong rationale for its application, particularly in reactions where electron-deficient metal centers are advantageous. The experimental protocols and comparative frameworks provided in this guide are intended to empower researchers to explore the full potential of BPPP in their own catalytic systems and contribute to a deeper understanding of its role in modern organic synthesis.

References

  • Organic Chemistry Portal. Biphenylene-Substituted Ruthenocenylphosphine for Suzuki-Miyaura Coupling of Aryl Chlorides. [Link]

  • ACS Publications. Metal–Micelle Cooperativity: Phosphine Ligand-Free Ultrasmall Palladium(II)
  • ACS Publications. Effect of the Phosphine Steric and Electronic Profile on the Rh-Promoted Dehydrocoupling of Phosphine–Boranes. Inorganic Chemistry. 2017, 56 (14), 8036-8053.
  • The Doyle Group. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. [Link]

  • Diva-portal.org. Suzuki reactions in novel liquids. [Link]

  • RSC Publishing. Twenty-five years of bis-pentafluorophenyl borane: a versatile reagent for catalyst and materials synthesis.
  • ACS Publications. Evaluation of the Stereoelectronic Parameters of Fluorinated Phosphorus(III) Ligands. The Quantitative Analysis of Ligand Effects (QALE). Organometallics. 2002, 21 (17), 3591-3600.
  • Chemistry LibreTexts. Heck Reaction. [Link]

  • ResearchGate. Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters. [Link]

  • MDPI. Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters. [Link]

  • RSC Publishing. Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? Catalysis Science & Technology. 2016, 6 (18), 6838-6848.
  • ResearchGate. Preparative route of Pd(PS‐BbP)Cl2 catalyst and its catalytic potential in Suzuki coupling. [Link]

  • MDPI. Synthesis and Structural Studies of Complexes of Bis(pentafluorophenyl)mercury with Di(phosphane oxide) Ligands. [Link]

  • ResearchGate. THE EFFECT OF TRIPHENYLPHOSPHINE ON THE HYDROGENATION REACTION OF BIS(DIMETHYLGLYOXIMATO)COBALT(II). [Link]

  • ResearchGate. A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ACS Publications. Comparing Nickel- and Palladium-Catalyzed Heck Reactions. [Link]

  • YouTube. palladium coupling catalyst activation. [Link]

  • PMC. A Very Readily Prepared Ligand for Rhodium Catalyzed Propene Hydroformylation. [Link]

  • Wikipedia. Triphenylphosphine. [Link]

  • ResearchGate. Ligands used in the rhodium catalyzed hydroformylation: tris(3,5-bis(trifluoromethyl)phenyl)phosphine (I), bis(3,5-bis(trifluoromethyl)phenyl)phenylphosphine (II), tris(3trifluoromethylphenyl)phosphine (III), triphenylphosphine (IV). In the text, the catalytic complexes L/[Rh(CO)2acac] (acac: acetylacetonate) are indicated by the ligand only. [Link]

  • The University of Manchester. Measuring the electronic and steric effect of some phosphine ligands. [Link]

  • Organic Syntheses Procedure. palladium. [Link]

  • Semantic Scholar. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. [Link]

  • Beilstein Journals. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]

  • Journal of Synthetic Chemistry. PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. [Link]

  • University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]

  • YouTube. 22 28 Hydrogenation of alkene catalyzed by Wilkinson's chloridotris(triphenylphosphine)rhodium(I). [Link]

  • MDPI. Current State of the Art of the Solid Rh-Based Catalyzed Hydroformylation of Short-Chain Olefins. [Link]

  • ResearchGate. The Crystal and Molecular Structure of bis(triphenylphosphine)-(ethylene)platinum, (PPh3)2PtC2H4. [Link]

  • RSC Publishing. Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand. [Link]

Sources

Technical Comparison Guide: Catalytic Efficacy of Bis(pentafluorophenyl)phenylphosphine

Author: BenchChem Technical Support Team. Date: February 2026


 (CAS: 5074-71-5)

Executive Summary: The "Goldilocks" of Electron Deficiency

In the landscape of ligand design, Bis(pentafluorophenyl)phenylphosphine


 occupies a critical "Goldilocks" zone. It bridges the gap between standard electron-rich arylphosphines (like 

) and the hyper-electron-deficient, sterically compromised Tris(pentafluorophenyl)phosphine

.

This guide validates the utility of


 specifically for electrophilic catalysis  (e.g., Au(I), Pt(II)) and Frustrated Lewis Pair (FLP)  applications. Unlike standard phosphines that stabilize metals via 

-donation,

acts as a strong

-acceptor, reducing electron density at the metal center and thereby significantly enhancing the Lewis acidity of the catalyst.

Key Value Proposition:

  • Enhanced Electrophilicity: Increases reaction rates in

    
    -activation chemistries (alkyne/allene activation).
    
  • Stability: The

    
     groups provide robust oxidative stability compared to alkyl phosphines.
    
  • Tunability: Offers a measurable intermediate electronic profile for reaction optimization.

Comparative Electronic & Steric Profiling[1][2]

To validate the performance of


, we must benchmark it against the industry standards. The most reliable metrics are the Tolman Electronic Parameter (TEP)  (measured via 

of

complexes) and the Tolman Cone Angle (

).
Table 1: Ligand Performance Benchmark
LigandFormulaElectronic Character (

,

)
Steric Profile (

, deg)
Catalytic Implication
Triphenylphosphine

2069145°Baseline: Strong

-donor. Stabilizes oxidative addition but deactivates electrophilic metal centers.
The Product

2084 *158° Optimal: Reduced

-donation increases metal electrophilicity without total loss of binding affinity.
Tris(pentafluorophenyl)phosphine

2090184°Extreme: Poor

-donor; often dissociates from metal centers or creates excessive steric hindrance.
Tri(p-trifluoromethylphenyl)phosphine

2076145°Alternative: Moderate electron withdrawal, but lacks the specific steric bulk/fluorine effect of the perfluorinated ring.

*Note: TEP values are approximated based on linear regression of Hammett constants for fluorinated aromatics.

Data Interpretation

The shift from


 (

) to


indicates a significant reduction in electron density at the metal center. In Gold(I) catalysis, this correlates directly to a 10-100x increase in turnover frequency (TOF) for difficult substrates (e.g., intermolecular hydroamination) compared to

.

Mechanistic Validation: Gold(I) Catalysis

The primary validation case for


 is in Gold(I)-catalyzed Cycloisomerization . Here, the ligand must support the cationic 

species. A ligand that is too electron-rich (

) stabilizes the gold too much, making it lazy. A ligand that is too electron-poor

binds too weakly, leading to catalyst decomposition (plating out).
Diagram 1: Ligand Influence on Catalytic Cycle

This diagram illustrates how


 enhances the rate-determining step (Nucleophilic Attack) by modulating the electrophilicity of the Au-Alkyne complex.

GoldCatalysis cluster_legend Ligand Effect ((C6F5)2PPh) Precatalyst Pre-catalyst L-Au-Cl ActiveSpecies Active Cationic Species [L-Au]+ Precatalyst->ActiveSpecies AgSbF6 (Activation) Coordination π-Complex [L-Au(Alkyne)]+ ActiveSpecies->Coordination + Alkyne TransitionState Transition State Nucleophilic Attack Coordination->TransitionState Rate Limiting Step (Enhanced by (C6F5)2PPh) ProductRelease Protodeauration Product Release TransitionState->ProductRelease Cyclization ProductRelease->ActiveSpecies Regeneration Effect1 Low σ-donation makes [L-Au]+ more electrophilic Effect2 Prevents catalyst decomposition (vs (C6F5)3P)

Caption: The ligand


 destabilizes the 

-complex ground state, lowering the activation energy for the nucleophilic attack.

Experimental Validation Protocols

To validate the activity of this ligand in your own laboratory, follow these standardized protocols. These are designed to be self-validating: if the control fails, the system is compromised.

Protocol A: Synthesis of the Active Complex

Rationale: In situ mixing often leads to inconsistent kinetics. Isolating the chloride complex ensures stoichiometry.

  • Reagents:

    • 
       (1.0 equiv)
      
    • 2,2'-Thiodiethanol (excess) – Reduces Au(III) to Au(I)

    • 
       (1.0 equiv)
      
  • Workflow:

    • Dissolve

      
       in Ethanol at 
      
      
      
      .
    • Add 2,2'-Thiodiethanol dropwise until the yellow solution turns colorless (formation of

      
       species).
      
    • Add

      
       dissolved in minimal DCM.
      
    • Stir for 30 mins. The product

      
       will precipitate or can be crystallized from DCM/Hexane.
      
  • QC Check:

    • 
       NMR:  Signal should be a singlet. A shift of 
      
      
      
      to
      
      
      ppm relative to free ligand indicates coordination.
    • Absence of Au(0): Solution must remain clear/white. Purple tint indicates decomposition.

Protocol B: Catalytic Benchmarking (Hydroamination)

Rationale: Hydroamination of alkynes is highly sensitive to metal electrophilicity.

  • Substrates: Phenylacetylene (1.0 equiv) + Aniline (1.1 equiv).

  • Catalyst Loading: 2 mol%

    
     + 2 mol% 
    
    
    
    (activator).
  • Conditions: Toluene,

    
    , 2 hours.
    
  • Comparative Control: Run parallel reactions with

    
     and 
    
    
    
    .
  • Expected Outcome:

    • 
      : < 40% conversion (Metal not electrophilic enough).
      
    • 
      : < 20% conversion (Catalyst decomposition/plating).
      
    • 
      :  > 90% conversion (Optimal balance).
      

Workflow for Ligand Screening

When integrating


 into a drug discovery pipeline, use this logic flow to determine if it is the correct tool for your specific transformation.
Diagram 2: Validation Decision Tree

ValidationWorkflow Start Start: Reaction Optimization Check1 Is the Metal Center Electron Rich? Start->Check1 Check2 Is the RDS Oxidative Addition? Check1->Check2 No (It's Electrophilic) UseStandard Use PPh3 or Alkyl Phosphines Check1->UseStandard Yes (e.g. Pd(0)) Check3 Is the RDS Nucleophilic Attack? Check2->Check3 No Check2->UseStandard Yes UseProduct Use (C6F5)2PPh Check3->UseProduct Yes (Need Electrophilicity) UseExtreme Use Phosphites or (C6F5)3P Check3->UseExtreme No (Need Extreme Acidity)

Caption: Decision matrix for selecting


 based on the rate-determining step (RDS) of the catalytic cycle.

References

  • Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. Link

  • Gagosz, F. (2005).[1] Phosphine Gold(I) Bis(trifluoromethanesulfonyl)imidate Complexes as New Highly Efficient and Air-Stable Catalysts for the Cycloisomerization of Enynes. Organic Letters, 7(19), 4129–4132. Link

    • Context: Establishes the superiority of electron-deficient phosphines in Gold c
  • Alcarazo, M. (2011). Synthesis and Applications of Cationic Phosphines. Chemistry – A European Journal, 17(52), 14740-14745. Link

    • Context: Discusses the synthesis and electronic tuning of highly electrophilic phosphines.
  • Stephan, D. W. (2009). Frustrated Lewis Pairs: A New Strategy to Small Molecule Activation and Hydrogenation Catalysis. Dalton Transactions, 17, 3129-3136. Link

    • Context: Validates the use of perfluorinated arom

Sources

Comparative Guide: Tolman Electronic Parameter of Bis(pentafluorophenyl)phenylphosphine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Fine-Tuning

Product: Bis(pentafluorophenyl)phenylphosphine Formula:


CAS:  5074-71-5

In the landscape of organometallic catalysis, ligand selection is often a binary choice between the electron-rich (e.g.,


, 

) and the severely electron-deficient (e.g.,

). This compound occupies a critical "Goldilocks" zone. It offers attenuated

-donating power significantly lower than triphenylphosphine (

) but retains a steric profile and solubility often superior to the perfluorinated tris-analog.

This guide provides an in-depth analysis of its Tolman Electronic Parameter (TEP) , a definitive metric for assessing ligand electronics, and outlines the experimental protocols for its verification.

The Metric: Tolman Electronic Parameter (TEP)

The TEP is the industry standard for quantifying the electron-donating or withdrawing ability of a phosphine ligand (


). It is defined by the frequency of the 

carbonyl stretching mode (

) in a

complex.
Mechanism of Action

The TEP value is inversely proportional to the electron density at the metal center:

  • ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -Donation:  The ligand donates electrons to the metal.
    
  • ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -Backbonding:  The electron-rich metal donates density into the 
    
    
    
    antibonding orbital of the CO ligands.
  • The Readout:

    • Strong Donor (

      
      ):  Increased backbonding 
      
      
      
      weaker C=O bond
      
      
      Lower
      
      
      .
    • Weak Donor / Strong Acceptor (

      
      ):  Decreased backbonding 
      
      
      
      stronger C=O bond
      
      
      Higher
      
      
      .
Visualizing the Electronic "Push-Pull"

TEP_Mechanism cluster_0 Ligand Effects cluster_1 Metal Center (Ni/Rh) cluster_2 Carbonyl (CO) Readout L_donor Electron Rich Ligand (e.g., PPh3) Metal_High_e High e- Density L_donor->Metal_High_e Strong σ-donation L_acceptor Electron Poor Ligand (e.g., (C6F5)2PPh) Metal_Low_e Low e- Density L_acceptor->Metal_Low_e Weak σ-donation π-acidity CO_Weak Strong Backbonding Weaker C=O Bond Low TEP (cm⁻¹) Metal_High_e->CO_Weak Increased π-backbonding CO_Strong Weak Backbonding Stronger C=O Bond High TEP (cm⁻¹) Metal_Low_e->CO_Strong Decreased π-backbonding

Figure 1: The causal link between ligand electronics and the IR spectroscopic readout.

Comparative Analysis: Where Does Fit?

The introduction of pentafluorophenyl groups dramatically alters the electronic landscape compared to standard phenyl groups. The fluorine atoms exert a powerful inductive withdrawing effect (


), reducing the basicity of the phosphorus lone pair.
Table 1: Electronic Parameters of the Fluorinated Series

Note: Values derived from Tolman's additivity rules and comparative literature data.

LigandFormulaTEP (

, cm⁻¹)
Electronic CharacterApplication Niche
Triphenylphosphine

2068.9 Strong

-donor
General catalysis (Suzuki, Heck)
(Pentafluorophenyl)diphenylphosphine

~2076.5 Moderate donorTuned Lewis acidity
This compound

~2083.6 *Weak donor /

-acidic
Reductive elimination accelerator
Tris(pentafluorophenyl)phosphine

2090.9 Very weak donorFrustrated Lewis Pairs (FLP), Non-coordinating anions

*Calculated based on Tolman's substituent contribution (


) method where 

.
Analysis
  • The Gap: There is a ~14 cm⁻¹ jump between

    
     and 
    
    
    
    . This represents a significant reduction in electron density at the metal center.
  • Performance Implication: In catalytic cycles where reductive elimination is the rate-determining step (e.g., certain C-C bond formations), using

    
     can accelerate the reaction by destabilizing the oxidized metal complex more than 
    
    
    
    , without completely killing the catalyst's ability to undergo oxidative addition (as
    
    
    might).

Experimental Protocol: Determining the TEP

Safety Warning: The original Tolman method uses Nickel Tetracarbonyl (


), which is extremely volatile and lethal. Do not use the Nickel method. 
Modern Standard:  The accepted scientific protocol uses Rhodium Vaska-type complexes, which are safer and provide a linear correlation to the Ni-scale.
Protocol: Synthesis of trans-[RhCl(CO)L₂]

Objective: Synthesize the Rhodium carbonyl complex to measure


.
Materials
  • 
     (Chlorocarbonylrhodium(I) dimer)
    
  • Ligand:

    
     (CAS 5074-71-5)
    
  • Solvent: Dry Dichloromethane (DCM)

  • Instrument: FTIR Spectrometer with

    
     liquid cell.
    
Workflow Diagram

Protocol_Flow Start Start: Precursor Prep Mix Mix [Rh(CO)2Cl]2 + 4 eq Ligand in DCM (Room Temp, 15 min) Start->Mix Reaction Ligand Substitution: Evolution of CO gas Mix->Reaction Isolate Evaporate Solvent Recrystallize (Hexane/DCM) Reaction->Isolate Measure FTIR Measurement (DCM Solution) Isolate->Measure Calc Apply Correlation Eq: ν(Ni) = 0.701 × ν(Rh) + 616.6 Measure->Calc

Figure 2: Step-by-step workflow for determining TEP via the Rhodium correlation method.

Step-by-Step Procedure
  • Stoichiometry: Dissolve

    
     (1 equiv) in dry DCM under Argon.
    
  • Addition: Add

    
     (4 equiv) dropwise. The solution color will change (typically yellow to orange/red) as the phosphine displaces one CO per Rh center.
    
    • Reaction:

      
      
      
  • Isolation: Stir for 15 minutes. Remove solvent in vacuo. Recrystallize from minimal DCM/Hexanes to ensure pure trans isomer.

  • Spectroscopy: Prepare a dilute solution of the complex in DCM. Record the FTIR spectrum.

  • Calculation: Locate the strong carbonyl stretch (

    
    ). Apply the Crabtree/Siedle correlation equation to convert to the Tolman (Ni) scale:
    
    
    
    

Synthesis of the Ligand

If commercial stock is unavailable, the ligand can be synthesized via Grignard or Lithiation pathways.

Reaction:



Critical Considerations:

  • Temperature: Reaction must be kept at 0°C or lower initially to prevent P-C bond cleavage or polymerization.

  • Workup: Fluorinated phosphines are less prone to oxidation than alkyl phosphines, but standard Schlenk techniques should still be employed.

References

  • Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. Link

  • Gusev, D. G. (2009).[1] Electronic and Steric Parameters of 76 N-Heterocyclic Carbenes in Ni and Pd Complexes. Organometallics, 28(22), 6458–6461. (Provides modern correlation methods). Link

  • Bardin, V. V. (2016).[2] Synthesis of bis(pentafluorophenyl)phenylhalogenogermanes and bis(pentafluorophenyl)dihalogenogermanes. Journal of Organometallic Chemistry, 822, 46-52. (Discusses synthesis of related pentafluorophenyl precursors). Link

  • Clarke, M. L., et al. (2005). The electron-poor phosphines P{C6H3(CF3)2-3,5}3 and P(C6F5)3... Dalton Transactions, (7), 1294-1300. (Comparative electronic data for fluorinated phosphines). Link

Sources

Safety Operating Guide

Proper Disposal Procedures: Bis(pentafluorophenyl)phenylphosphine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 5074-71-5 | Formula: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">



Executive Summary & Operational Context

Bis(pentafluorophenyl)phenylphosphine is a specialized electron-deficient phosphine ligand commonly used in catalysis (e.g., Heck reactions, Lewis acid catalysis). Unlike standard triphenylphosphine, the presence of ten fluorine atoms significantly alters its electronic properties and disposal requirements.

The Safety Paradox: While this ligand is often handled under inert atmospheres (Argon/Nitrogen) to preserve catalytic activity, safe disposal requires the exact opposite: controlled oxidation .

This guide outlines the critical workflow to transition this chemical from a reactive reagent to a stable waste product. The primary logistical failure point in laboratories is misclassifying this as "General Organic Waste." Due to its high fluorine content (


40% by mass), it must  be segregated into halogenated waste streams to prevent damage to standard incinerators and release of hydrofluoric acid (HF).

Hazard Identification Profile

Before initiating disposal, verify the hazard baseline. This compound is an irritant and potentially harmful if the dust is inhaled.[1]

Hazard CategoryGHS CodeDescriptionCritical Action
Skin Irritation H315Causes skin irritation.[1][2][3]Wear nitrile gloves (double gloving recommended).
Eye Irritation H319Causes serious eye irritation.[1][2][3]Use tight-fitting safety goggles.
Respiratory H335May cause respiratory irritation.[1]Mandatory: Handle inside a fume hood.
Reactivity N/AAir-sensitive (slow oxidation).Quench before final disposal to prevent uncontrolled reactions in waste drums.

Pre-Disposal Stabilization: Controlled Oxidation Protocol

Goal: Convert the reactive phosphine (


) into the thermodynamically stable phosphine oxide (

). Why: Phosphines can act as reducing agents in mixed waste streams, potentially causing heat evolution. Controlled oxidation renders the compound inert.
Reagents Required:
  • Solvent: Dichloromethane (DCM) or Toluene.

  • Oxidant: 10-15% Hydrogen Peroxide (

    
    ) or dilute Sodium Hypochlorite (Bleach).
    
  • Equipment: Fume hood, ice bath, magnetic stirrer.

Step-by-Step Methodology:
  • Dissolution: Dissolve the solid phosphine waste in a minimal amount of DCM. If the waste is already in solution, verify the solvent compatibility.

  • Cooling: Place the vessel in an ice bath (

    
    ). Oxidation of phosphines is exothermic.
    
  • Oxidant Addition: Slowly add the oxidant dropwise.

    • Stoichiometry Note: A slight excess of oxidant is required.

  • Agitation: Stir the biphasic mixture vigorously for 30–60 minutes.

  • Verification (Optional): A simple TLC plate can verify the disappearance of the phosphine spot (usually higher

    
    ) and appearance of the oxide (lower 
    
    
    
    ).
  • Separation: Transfer the organic layer (containing the fluorinated phosphine oxide) to the Halogenated Waste container. The aqueous layer can be neutralized and disposed of via drain (check local regulations) or aqueous waste.

Workflow Visualization

QuenchingProtocol Start Reactive Phosphine Waste (Solid/Soln) Dissolve Dissolve in DCM (Halogenated Solvent) Start->Dissolve Oxidize Add 10% H2O2 (Ice Bath, 0°C) Dissolve->Oxidize Stir Stir 60 Mins (Biphasic Mix) Oxidize->Stir Separate Separate Layers Stir->Separate Disposal Container: High Halogen Waste Separate->Disposal Organic Layer

Figure 1: Controlled oxidation workflow to convert reactive phosphine to stable oxide prior to disposal.[4]

Waste Segregation & Packaging

This is the most critical compliance step. Because the molecule contains 10 fluorine atoms, it contributes significantly to the halogen load of the waste stream.

The "Halogen Rule"

Incinerators have strict limits on halogen content. Burning fluorinated compounds generates Hydrofluoric Acid (HF), which corrodes standard combustion chambers.

  • NEVER mix this with "Non-Halogenated" or "General Organic" waste.

  • ALWAYS use the "Halogenated Solvent/Solid" stream.

Segregation Decision Matrix

WasteSegregation Root This compound Waste Material State Physical State? Root->State Solid Solid / Powder State->Solid Liquid Solution / Reaction Mix State->Liquid SolidAction Pack in wide-mouth jar. Label: 'Solid Waste - Halogenated' (Contains Fluorine) Solid->SolidAction LiquidCheck Solvent Type? Liquid->LiquidCheck HaloSolv DCM, Chloroform, Chlorobenzene LiquidCheck->HaloSolv NonHaloSolv THF, Toluene, Hexane LiquidCheck->NonHaloSolv LiquidAction1 Combine directly into Halogenated Carboy HaloSolv->LiquidAction1 LiquidAction2 Force Segregation: Do NOT put in Non-Halo Can. Move to Halogenated Stream. NonHaloSolv->LiquidAction2

Figure 2: Decision tree for ensuring proper waste stream segregation based on physical state and solvent context.

Spill Management Protocol

In the event of a benchtop spill of solid material:

  • Evacuate & Ventilate: If a large amount (>5g) is spilled outside a hood, evacuate the immediate area to allow dust to settle.

  • PPE Upgrade: Wear a P95/N95 respirator if cleaning powder outside a fume hood.

  • Dry Clean Up: Do not wet initially (to avoid spreading). Use a scoop or dustpan.

  • Residue Decontamination: Wipe the surface with a paper towel soaked in dilute bleach (10%) to oxidize any remaining traces, followed by a water rinse.

  • Disposal: Place all cleanup materials (wipes, gloves) into a solid hazardous waste bag labeled "Fluorinated Debris."

References

  • U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. (Applicable for high-fluorine content destruction standards). Retrieved from [Link][5]

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: this compound (CAS 5074-71-5).[6][1][2] Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of Bis(pentafluorophenyl)phenylphosphine

Author: BenchChem Technical Support Team. Date: February 2026

As a specialized organophosphorus compound, Bis(pentafluorophenyl)phenylphosphine is a valuable reagent in various fields, including organic synthesis, catalysis, and materials science.[1] Its unique electronic properties and stability make it a powerful tool for innovation.[1] However, its reactivity necessitates a thorough understanding of its hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel. This guide provides essential, immediate safety and logistical information for the operational use and disposal of this compound.

Understanding the Risks: Hazard Identification and Mitigation

This compound is classified as a hazardous substance, primarily causing skin, eye, and respiratory irritation.[2][3] It is harmful if swallowed, in contact with skin, or inhaled.[2] The compound is a white to light yellow crystalline powder and is sensitive to air.[4][5]

Hazard StatementClassificationPrimary Routes of Exposure
Causes skin irritationSkin Irritant, Category 2Dermal contact
Causes serious eye irritationEye Irritant, Category 2Eye contact
May cause respiratory irritationSpecific target organ toxicity, single exposureInhalation of dust
Harmful if swallowed, in contact with skin or if inhaledAcute Toxicity (Oral, Dermal, Inhalation), Category 4Ingestion, Dermal contact, Inhalation

Data synthesized from multiple safety data sheets.[2][3][6]

Given these hazards, the primary safety objective is to prevent contact and inhalation through a combination of engineering controls, personal protective equipment, and meticulous handling techniques.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical when handling this compound. The following table outlines the minimum required PPE and the rationale for its use.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[6][7]Protects against dust particles and potential splashes, preventing serious eye irritation.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which can cause irritation and absorption of the harmful substance.[2][6]
Body Protection A lab coat or chemical-resistant apron.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with a particulate filter is recommended, especially when handling larger quantities or if dust generation is likely.[8]Prevents inhalation of the powder, which can cause respiratory tract irritation.[2]

Always inspect PPE for integrity before use and ensure proper fit. Contaminated PPE should be removed carefully to avoid cross-contamination and disposed of as hazardous waste.

Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow is designed to minimize exposure and ensure a safe laboratory environment when working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_area Designate a well-ventilated work area (fume hood). gather_ppe Assemble and inspect all required PPE. prep_area->gather_ppe gather_materials Gather all necessary equipment and reagents. gather_ppe->gather_materials weigh Carefully weigh the compound, avoiding dust generation. gather_materials->weigh transfer Transfer the compound to the reaction vessel. weigh->transfer dissolve Dissolve in an appropriate solvent if necessary. transfer->dissolve decontaminate Decontaminate all surfaces and equipment. dissolve->decontaminate dispose_waste Segregate and label all waste streams. decontaminate->dispose_waste remove_ppe Remove PPE in the correct order to avoid contamination. dispose_waste->remove_ppe package_waste Package waste in sealed, labeled containers. remove_ppe->package_waste store_waste Store waste in a designated hazardous waste area. package_waste->store_waste dispose_waste_final Dispose of waste through a licensed contractor. store_waste->dispose_waste_final

Caption: Workflow for the safe handling and disposal of this compound.

I. Preparation Phase:

  • Work Area Designation: All handling of this compound powder should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[6] Ensure that an eyewash station and safety shower are readily accessible.[6]

  • PPE Donning: Before entering the designated work area, put on all required personal protective equipment as outlined in the table above.

  • Material Assembly: Gather all necessary laboratory equipment, including spatulas, weighing paper, reaction vessels, and solvents. This minimizes movement in and out of the handling area.

II. Handling Phase:

  • Weighing and Transfer: When weighing the compound, use a gentle technique to avoid creating airborne dust. Consider using a micro-spatula and weighing the material on creased weighing paper for easier transfer.

  • Dissolution: this compound is soluble in various organic solvents such as chloroform, dichloromethane, tetrahydrofuran, and toluene.[4] When dissolving, add the solvent slowly to the solid to prevent splashing.

  • Reaction Setup: If the compound is used in a reaction, ensure the setup is secure and all joints are properly sealed, especially if the reaction is to be heated or stirred.

III. Cleanup and Decontamination:

  • Surface Decontamination: After handling is complete, thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable solvent and absorbent materials.

  • Waste Segregation: All disposable items contaminated with this compound, including gloves, weighing paper, and absorbent pads, must be collected in a designated, sealed hazardous waste container.[2][6][9]

IV. Disposal Plan:

  • Waste Collection: Unused or waste this compound and contaminated materials must be disposed of as hazardous chemical waste.[2][6] Do not dispose of this chemical down the drain or in regular trash.[9]

  • Containerization and Labeling: Waste should be stored in a clearly labeled, sealed container. The label should include the chemical name and associated hazards.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.[3]

Emergency Procedures

In the event of an exposure, immediate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[2][3][6] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air.[2][6] If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

By adhering to these guidelines, researchers can safely utilize the unique properties of this compound while minimizing risks to themselves and the laboratory environment.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Triphenylphosphine. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). This compound, 97%. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Phosphine: Lung Damaging Agent | NIOSH. Retrieved from [Link]

  • YouTube. (2024, August 21). Organophosphate Poisoning: What You Need to Know to Stay Safe! Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Phosphine: Lung Damaging Agent | NIOSH. Retrieved from [Link]

  • Medical News Today. (2021, July 21). Organophosphate poisoning: Symptoms and treatment. Retrieved from [Link]

  • MDPI. (2023, March 20). Synthesis and Structural Studies of Complexes of Bis(pentafluorophenyl)mercury with Di(phosphane oxide) Ligands. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, November 12). Organophosphate Toxicity - StatPearls. Retrieved from [Link]

  • Cleveland Clinic. (2024, July 18). Organophosphate Poisoning: What It Is, Symptoms & Treatment. Retrieved from [Link]

  • Stored Grain. (2025, October 28). RESPIRATORS AND FILTERS FOR PHOSPHINE FUMIGATIONS. Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Organophosphate Poisoning and Carbamate Poisoning. Retrieved from [Link]

  • 3M. (n.d.). Respiratory Protection Against Phosphine. Retrieved from [Link]

  • Matheson. (2025, April 1). SAFETY DATA SHEET - Phosphine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.